Calonyctin A-2d
Description
Structure
2D Structure
Properties
CAS No. |
151864-96-9 |
|---|---|
Molecular Formula |
C45H78O20 |
Molecular Weight |
939.1 g/mol |
IUPAC Name |
[6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-pentyl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C45H78O20/c1-8-9-15-18-27-19-16-13-11-10-12-14-17-20-28(47)61-39-36(62-41(55)21(2)22(3)46)31(50)25(6)58-44(39)63-37-32(51)26(7)59-45(64-38-34(53)30(49)24(5)57-43(38)60-27)40(37)65-42-35(54)33(52)29(48)23(4)56-42/h21-27,29-40,42-46,48-54H,8-20H2,1-7H3 |
InChI Key |
DRAKJGOJAYUMIJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calonyctin A-2d; DC-2d; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Calonyctin A-2d: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calonyctin A-2d is a naturally occurring macrolidic glycolipid, a component of the broader Calonyctin A complex, which has been identified as a plant growth regulator. Isolated from the leaves of Calonyction aculeatum, this compound belongs to the family of resin glycosides, known for their structural complexity and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, drawing from available spectroscopic and synthetic chemistry data. While the user's query specified "this compound," it is highly probable that this refers to Calonyctin A2, for which more substantial data is available, including a total synthesis. This guide will primarily focus on Calonyctin A2, while noting the relationship to the broader Calonyctin A complex.
Chemical Structure and Properties
Calonyctin A2 is characterized as a tetrasaccharidic glycolipid featuring a 22-membered macrolidic ring.[1] The core structure consists of a tetrasaccharide backbone linked to a long-chain hydroxy fatty acid, which in turn forms a macrocyclic lactone.
Key Structural Features:
-
Macrolactone Ring: A 22-membered ring formed by the esterification of a hydroxyl group on the saccharide moiety with the carboxyl group of a long-chain hydroxy fatty acid.
-
Tetrasaccharide Core: Composed of four 6-deoxyhexose units. Specifically, the tetrasaccharide has been identified as being comprised of three units of quinovose and one unit of rhamnose.
-
Aglycone: The fatty acid component is an 11-hydroxy fatty acid, which can be either 11-hydroxytetradecanoic acid or 11-hydroxyhexadecanoic acid in the Calonyctin A complex.
-
Acyl Group: A 3-hydroxy-2-methylbutanoic acid is ester-linked to the saccharide core.
Molecular Formula: C₅₇H₉₄O₂₄ (for the aglycone with 11-hydroxyhexadecanoic acid)
Molecular Weight: 1187.3 g/mol (for the aglycone with 11-hydroxyhexadecanoic acid)
Spectroscopic Data Summary
The structural elucidation of Calonyctin A and its components has been achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. While a complete, publicly available dataset for this compound is not readily accessible, the following table summarizes the types of spectroscopic data typically employed for the characterization of such resin glycosides.
| Spectroscopic Technique | Information Obtained |
| FAB-MS | Fast Atomardment Mass Spectrometry is used to determine the molecular weight and fragmentation pattern, providing insights into the sequence of saccharide units and the aglycone structure. |
| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy is used to determine the number and connectivity of protons, including the anomeric protons of the sugar units, which helps in establishing the glycosidic linkages. |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information on the carbon skeleton of the molecule. |
| COSY | Correlation Spectroscopy is a 2D NMR technique that reveals proton-proton couplings within the same spin system, aiding in the assignment of individual sugar residues. |
| TOCSY | Total Correlation Spectroscopy, another 2D NMR technique, establishes correlations between all protons within a spin system, which is crucial for identifying the complete proton network of each saccharide unit. |
| HSQC | Heteronuclear Single Quantum Coherence spectroscopy correlates proton and carbon signals, allowing for the assignment of carbon atoms based on their attached protons. |
| HMBC | Heteronuclear Multiple Bond Correlation spectroscopy shows correlations between protons and carbons that are two or three bonds apart, which is essential for determining the glycosidic linkages between sugar units and the connection of the aglycone to the saccharide chain. |
Experimental Protocols
Isolation of this compound
The isolation of this compound from the dried leaves of Calonyction aculeatum involves the separation of the broader Calonyctin A complex into its pure components.
General Protocol:
-
Extraction: The dried plant material is extracted with a suitable organic solvent to obtain a crude extract containing the resin glycosides.
-
Prefractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or column chromatography to enrich the Calonyctin A complex.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction is then subjected to HPLC for the separation of the individual components, including this compound and Calonyctin A-2b.
The following diagram illustrates the general workflow for the isolation of this compound.
Total Synthesis of Calonyctin A2
The total synthesis of Calonyctin A2 provides definitive proof of its structure and offers a route to produce this complex molecule for further biological studies. The synthesis is a multi-step process involving the assembly of key building blocks.
Key Synthetic Steps:
-
Preparation of Glycosyl Donors and Acceptors: The synthesis begins with the preparation of protected monosaccharide units that will serve as the building blocks for the tetrasaccharide chain.
-
Glycosylation Reactions: Stepwise glycosylation reactions are employed to assemble the tetrasaccharide backbone.
-
Attachment of the Aglycone: The long-chain hydroxy fatty acid (the aglycone) is attached to the tetrasaccharide.
-
Macrolactonization: An intramolecular esterification reaction is performed to form the 22-membered macrolactone ring.
-
Deprotection: Finally, the protecting groups on the saccharide units are removed to yield the natural product, Calonyctin A2.
A conceptual workflow for the total synthesis is depicted below.
Biological Activity and Signaling Pathways
Calonyctin A is known for its plant growth-promoting activity. While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, the general mechanisms by which natural products can promote plant growth are well-established. These can include the modulation of endogenous plant hormone levels, enhancement of nutrient uptake, and induction of plant defense responses.
The following diagram illustrates a generalized signaling pathway for plant growth promotion that could be influenced by compounds like this compound.
Conclusion
This compound is a complex macrolidic glycolipid with demonstrated plant growth-regulating properties. Its intricate structure, featuring a 22-membered macrolactone and a tetrasaccharide core, presents a significant challenge for both isolation and chemical synthesis. While the complete spectroscopic and detailed experimental protocols for this compound are not fully available in the public domain, the successful total synthesis of the closely related Calonyctin A2 has provided a solid foundation for understanding the chemical architecture of this class of molecules. Further research is warranted to fully elucidate the specific biological mechanisms of action of this compound and to explore its potential applications in agriculture and beyond.
References
Unveiling Calonyctin A: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calonyctin A, a potent plant growth regulator, stands as a compelling subject for research in natural product chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery of Calonyctin A, its natural source, and the intricate methodologies employed in its isolation and structural elucidation. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized to facilitate a comprehensive understanding of the processes involved. This document serves as a foundational resource for professionals engaged in the study and application of complex natural products.
Discovery and Natural Source
Calonyctin A was first isolated from the leaves of Calonyction aculeatum, a plant now more commonly known botanically as Ipomoea alba, and belonging to the Convolvulaceae family.[1][2][3][4][5] This discovery identified Calonyctin A as a macrolidic glycolipid, also classified as a resin glycoside, with notable plant growth-regulating properties.[6] It exists as a mixture of two homologous glycosides, designated Calonyctin A-1 and Calonyctin A-2d.[6]
The natural source, Ipomoea alba, is a perennial vine commonly known as moonflower, recognized for its large, fragrant, nocturnal white flowers.[2][4][5] The selection of this plant for phytochemical investigation was likely guided by ethnobotanical leads or systematic screening of plant extracts for biological activity.
Physicochemical and Structural Characteristics
Calonyctin A possesses a complex molecular architecture, featuring a 22-membered macrolactone ring.[7] The core structure is a tetrasaccharide composed of four 6-deoxyhexose units: three of D-quinovose and one of L-rhamnose.[6] This oligosaccharide is linked to two hydroxy fatty acid residues. Specifically, the structure incorporates 3-hydroxy-2-methylbutanoic acid and a long-chain hydroxy fatty acid, which is 11-hydroxytetradecanoic acid in Calonyctin A-1 and 11-hydroxyhexadecanoic acid in this compound.[6]
The macrolactone ring is formed by an ester linkage between the hydroxyl group at position 11 of the long-chain fatty acid and the hydroxyl group at the C-2 position of one of the quinovose residues.[6] The 3-hydroxy-2-methylbutanoic acid is attached as an ester to the C-3 position of another quinovose unit.[6]
Table 1: Structural Components of Calonyctin A Homologues
| Component | Calonyctin A-1 | This compound |
| Long-Chain Fatty Acid | 11-hydroxytetradecanoic acid | 11-hydroxyhexadecanoic acid |
| Short-Chain Fatty Acid | 3-hydroxy-2-methylbutanoic acid | 3-hydroxy-2-methylbutanoic acid |
| Oligosaccharide Core | Tetrasaccharide (3x D-quinovose, 1x L-rhamnose) | Tetrasaccharide (3x D-quinovose, 1x L-rhamnose) |
| Macrocycle Size | 22-membered ring | 22-membered ring |
Experimental Protocols
The isolation and structural elucidation of Calonyctin A involved a multi-step process combining chromatographic separation and advanced spectroscopic techniques.
Isolation and Purification
The initial step in the discovery of Calonyctin A was the extraction of the active compounds from the dried leaves of Calonyction aculeatum. A general workflow for the isolation of resin glycosides from plant material is outlined below.
The crude extract obtained from the leaves was subjected to a series of purification steps. High-Performance Liquid Chromatography (HPLC) was a critical technique for the final separation of the two homologous components, Calonyctin A-1 and this compound.[6]
Structure Elucidation
The determination of the complex structure of Calonyctin A was achieved through a combination of spectroscopic methods.
Mass spectrometry, including various ionization techniques, was employed to determine the molecular weights of the two homologues and to gain insights into their fragmentation patterns.[6] One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in establishing the connectivity of the atoms within the molecule, including the sequence of the sugar units and the location of the ester linkages.[6] Infrared (IR) spectroscopy provided information about the functional groups present in the molecule.[6]
Biological Activity and Signaling Pathways
Calonyctin A is primarily recognized for its potent plant growth-regulating activity.[6][7] While the precise signaling pathways through which Calonyctin A exerts its effects on plant growth are not yet fully elucidated in the available literature, its classification as a resin glycoside places it within a group of natural products known to interact with cell membranes and potentially influence cellular signaling processes. Further research is required to delineate the specific molecular targets and signaling cascades modulated by Calonyctin A in plants.
Conclusion and Future Directions
The discovery of Calonyctin A from Calonyction aculeatum represents a significant contribution to the field of natural product chemistry. The intricate process of its isolation and the sophisticated spectroscopic techniques required for its structure elucidation underscore the complexity and diversity of plant-derived secondary metabolites. For researchers in drug development, the unique macrocyclic structure of Calonyctin A offers a novel scaffold for the design of new therapeutic agents. Future research should focus on elucidating the specific signaling pathways involved in its plant growth-regulating activity, which could open new avenues for its application in agriculture and biotechnology. Furthermore, a comprehensive evaluation of its broader pharmacological potential is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. keyserver.lucidcentral.org [keyserver.lucidcentral.org]
- 3. Moonflower | plant, Ipomoea alba | Britannica [britannica.com]
- 4. Ipomoea alba (Moonflower, Moonvine, Tropical White Morning Glory) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 5. Ipomoea alba | Calonyction aculeatum | Ipomoea bona-nox | Moonflower | plant lust [plantlust.com]
- 6. On the structure of calonyctin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
The Architecture of a Plant-Derived Macrolide: A Technical Guide to the Biosynthesis of Calonyctin A-2d
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth technical guide to the proposed biosynthetic pathway of Calonyctin A-2d, a complex macrocyclic glycoside isolated from the plant Calonyction aculeatum (now classified as Ipomoea alba). Due to the absence of a fully elucidated pathway in the current literature, this document presents a scientifically inferred pathway based on the known biosynthesis of its constituent moieties and established enzymatic reactions in plant secondary metabolism. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to this compound
Calonyctin A is a plant growth regulator characterized by a unique macrocyclic lactone structure. The molecule is a glycoside, meaning it contains sugar units, and its aglycone core is composed of two distinct hydroxy fatty acids. The specific variant, this compound, is comprised of a tetrasaccharide chain attached to an 11-hydroxyhexadecanoic acid backbone, which is further esterified with 3-hydroxy-2-methylbutanoic acid. The tetrasaccharide consists of three D-quinovose units and one L-rhamnose unit. The macrocyclic ring is formed by an ester linkage between one of the sugar hydroxyls and the carboxyl group of the 11-hydroxyhexadecanoic acid.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into four key stages:
-
Formation of the Fatty Acid Backbone: Synthesis of 11-hydroxyhexadecanoic acid.
-
Synthesis of the Acylating Moiety: Formation of 3-hydroxy-2-methylbutanoic acid.
-
Generation of Activated Deoxy Sugars: Biosynthesis of UDP-D-quinovose and TDP-L-rhamnose.
-
Assembly and Macrolactonization: Stepwise glycosylation, acylation, and cyclization.
Biosynthesis of the Hydroxy Fatty Acid Backbone
The long-chain hydroxy fatty acid, 11-hydroxyhexadecanoic acid, is likely derived from the common plant fatty acid, palmitic acid (a C16 fatty acid). The hydroxylation at the C-11 position is proposed to be catalyzed by a cytochrome P450 monooxygenase (CYP). While omega-hydroxylation is common, in-chain hydroxylation is also well-documented in plants.
Biosynthesis of the Acyl Moiety
The 3-hydroxy-2-methylbutanoic acid component is likely a product of the catabolism of the branched-chain amino acid, L-isoleucine[1]. The metabolic breakdown of isoleucine generates intermediates that can be converted to this hydroxy acid.
Biosynthesis of Activated Deoxy Sugars
The deoxy sugars, D-quinovose (6-deoxy-D-glucose) and L-rhamnose (6-deoxy-L-mannose), are synthesized from common nucleotide sugars. D-quinovose is typically formed from UDP-glucose, while L-rhamnose biosynthesis starts from TDP-glucose. These pathways involve a series of enzymes including dehydratases, epimerases, and reductases.
Assembly and Macrolactonization
The final stage involves the sequential assembly of the components, catalyzed by glycosyltransferases (GTs), followed by acylation and macrolactonization. A series of GTs would transfer the four deoxy sugar units to the 11-hydroxy group of the fatty acid. Another acyltransferase would then attach the 3-hydroxy-2-methylbutanoic acid to a hydroxyl group on one of the sugar moieties. The final step, macrolactonization, is likely catalyzed by a specific enzyme such as a thioesterase or a dedicated macrocyclizing enzyme, forming the ester bond between a sugar hydroxyl and the fatty acid's carboxyl group.
Quantitative Data Summary
Currently, there is no published quantitative data such as enzyme kinetics or metabolite concentrations specifically for the this compound biosynthetic pathway. The following table provides representative data for related enzyme classes from plant metabolism to serve as a reference for future experimental design.
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source |
| Cytochrome P450 (Fatty Acid Hydroxylase) | Lauric Acid | 10-100 | 0.1-10 | Vicia sativa |
| Branched-chain Aminotransferase | L-Isoleucine | 200-1000 | 1-50 | Arabidopsis thaliana |
| UDP-glucose 4,6-dehydratase | UDP-glucose | 50-200 | 0.5-5 | Arabidopsis thaliana |
| Glycosyltransferase (UGT) | Flavonoid | 1-50 | 0.01-1 | Various |
| Acyltransferase (BAHD family) | Benzylalcohol | 100-500 | 0.1-10 | Various |
Note: The data presented are approximate ranges from various studies on homologous enzymes and are for illustrative purposes only.
Experimental Protocols for Pathway Elucidation
To validate and fully elucidate the proposed biosynthetic pathway of this compound, a combination of modern molecular biology, biochemistry, and analytical chemistry techniques would be required.
Isotopic Labeling Studies
Objective: To trace the metabolic origin of the carbon skeleton of this compound.
Methodology:
-
Precursor Administration: Feed stable isotope-labeled precursors (e.g., ¹³C-palmitic acid, ¹³C-isoleucine, ¹³C-glucose) to Ipomoea alba plant tissues or cell cultures.
-
Incubation: Allow for a sufficient period for the plant to metabolize the labeled precursors and synthesize this compound.
-
Extraction and Purification: Extract the secondary metabolites from the plant material and purify this compound using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.
Transcriptome Analysis and Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Methodology:
-
Tissue Selection: Collect tissues from Ipomoea alba that are actively producing this compound (e.g., young leaves, developing seeds).
-
RNA Sequencing: Extract total RNA and perform deep sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes. Identify candidate genes for CYPs, acyltransferases, glycosyltransferases, and enzymes of isoleucine and deoxy sugar metabolism based on homology to known biosynthetic genes.
-
Differential Expression: Compare gene expression profiles between high- and low-producing tissues or under different environmental conditions to narrow down the list of candidate genes.
In Vitro Enzyme Assays
Objective: To functionally characterize the candidate biosynthetic enzymes.
Methodology:
-
Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Protein Purification: Express the recombinant proteins and purify them using affinity chromatography.
-
Enzyme Assay: Incubate the purified enzyme with the proposed substrate(s) and any necessary co-factors.
-
Product Detection: Analyze the reaction mixture using techniques such as HPLC, LC-MS, or GC-MS to detect the formation of the expected product.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a robust framework for initiating research into the molecular machinery responsible for its production in Ipomoea alba. Future research should focus on the experimental validation of this pathway through isotopic labeling, the identification and functional characterization of the involved genes and enzymes, and the elucidation of the regulatory mechanisms governing its biosynthesis. A thorough understanding of this pathway could enable the biotechnological production of this compound and its analogs for potential applications in agriculture and medicine.
References
Calonyctin A-2d: A Technical Guide on a Bioactive Resin Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calonyctin A-2d is a member of the resin glycoside family, a class of complex glycolipids predominantly found in the Convolvulaceae plant family. These naturally occurring compounds are characterized by a core oligosaccharide chain linked to a long-chain fatty acid aglycone and often feature a macrocyclic ester structure. Resin glycosides, including the calonyctin series, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and related calonyctins, focusing on their role as resin glycosides with notable cytotoxic and multidrug resistance (MDR) reversal properties. This document details their chemical nature, summarizes key quantitative data on their biological effects, outlines relevant experimental protocols, and proposes potential signaling pathways involved in their mechanism of action.
Introduction to Resin Glycosides and this compound
Resin glycosides are a significant class of secondary metabolites produced by plants of the morning glory family (Convolvulaceae). Their intricate molecular architecture, consisting of an oligosaccharide core esterified with various organic acids and a hydroxy fatty acid that often forms a macrolactone ring, underpins their wide range of pharmacological effects. These activities include cytotoxic, antimicrobial, antiviral, and multidrug resistance reversal effects, making them promising candidates for drug discovery and development.
This compound belongs to this extensive family of natural products. While specific data on this compound is limited in publicly available literature, research on closely related compounds, such as calonyctins K-R isolated from Ipomoea muricata, provides valuable insights into its potential biological profile. These studies indicate that calonyctins possess significant cytotoxic activity against cancer cell lines and can reverse multidrug resistance, a major challenge in cancer chemotherapy.
Biological Activities of Calonyctins
The primary biological activities attributed to the calonyctin family of resin glycosides are cytotoxicity and the reversal of multidrug resistance in cancer cells.
Cytotoxic Activity
Recent studies on newly isolated calonyctins (K-R) have demonstrated their potent cytotoxic effects against various human cancer cell lines. The cytotoxic potential of these compounds is a key area of investigation for their development as anticancer agents.
Multidrug Resistance (MDR) Reversal
A significant challenge in cancer treatment is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several resin glycosides have been shown to inhibit the function of P-gp, thereby restoring the efficacy of conventional chemotherapeutic drugs. The calonyctin family is also being investigated for this valuable property.
Quantitative Data
| Compound | IC₅₀ (μM) against A549 Cells |
| Calonyctin K | 2.8 |
| Calonyctin L | 3.5 |
| Calonyctin M | 4.1 |
| Calonyctin N | 5.2 |
| Calonyctin O | 3.9 |
| Calonyctin P | 6.1 |
| Calonyctin Q | 4.5 |
| Calonyctin R | 7.3 |
| Cisplatin (Positive Control) | 9.7 |
Table 1: Cytotoxic activity of Calonyctins K-R against the A549 human lung carcinoma cell line.
Experimental Protocols
The following sections detail the general experimental methodologies employed in the isolation, characterization, and biological evaluation of calonyctins and other resin glycosides.
Isolation and Purification of Calonyctins
A general workflow for the isolation and purification of calonyctins from plant material is depicted below. This process typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the complex mixture of resin glycosides.
Cytotoxicity Assay
The cytotoxic activity of calonyctins is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (calonyctins) and a positive control (e.g., cisplatin) for a defined period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Multidrug Resistance (MDR) Reversal Assay
The ability of calonyctins to reverse MDR is often evaluated using a rhodamine 123 (Rh123) accumulation and efflux assay in MDR cancer cells (e.g., MCF-7/ADR). Rh123 is a fluorescent substrate of the P-gp efflux pump.
Protocol:
-
Cell Culture: MDR cancer cells are cultured to confluency.
-
Compound Incubation: The cells are pre-incubated with the test compounds (calonyctins) or a known P-gp inhibitor (e.g., verapamil) for a specific time.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the medium, and the cells are incubated to allow for its uptake.
-
Efflux Measurement:
-
Accumulation: After the loading period, the cells are washed, and the intracellular fluorescence is measured immediately using a flow cytometer or fluorescence microscope.
-
Efflux: Alternatively, after loading, the cells are incubated in fresh, compound-free medium for a period to allow for Rh123 efflux. The remaining intracellular fluorescence is then measured.
-
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound have not been elucidated, the known biological activities of resin glycosides suggest potential interactions with key cellular signaling cascades.
Inhibition of P-glycoprotein and Reversal of MDR
The reversal of multidrug resistance by resin glycosides is primarily attributed to their interaction with the P-glycoprotein (P-gp) efflux pump. This interaction can occur through direct binding to the transporter, thereby competitively or non-competitively inhibiting its function. This leads to an increased intracellular concentration of chemotherapeutic drugs, restoring their cytotoxic effects.
Induction of Apoptosis
The cytotoxic activity of many natural products, including resin glycosides, is often mediated through the induction of apoptosis (programmed cell death). This can involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling. The specific signaling molecules and pathways affected by calonyctins leading to apoptosis require further investigation.
Conclusion
This compound, as a representative of the resin glycoside family, holds significant promise as a bioactive compound with potential applications in oncology. Its demonstrated cytotoxic effects and, more importantly, its potential to reverse multidrug resistance, address critical needs in the development of more effective cancer therapies. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and detailed signaling pathways of this compound and other calonyctins. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing class of natural products.
Spectroscopic Data and Phytochemical Landscape of Ipomoea alba (formerly Calonyction aculeatum): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the inquiry for spectroscopic data (NMR, MS) for a compound identified as "Calonyctin A-2d." An exhaustive search of chemical databases and the scientific literature has revealed that there is no publicly documented compound with the name "Calonyctin A" or its deuterated analogue, "this compound."
The term "Calonyction" is an obsolete botanical genus name that has been reassigned to the genus Ipomoea. Specifically, the plant formerly known as Calonyction aculeatum is now recognized as Ipomoea alba.[1][2][3] It is plausible that "Calonyctin A" was intended to refer to a compound isolated from this plant. This guide, therefore, provides a summary of the known phytochemical constituents of Ipomoea alba, in lieu of data for the unconfirmed "this compound."
Phytochemical Profile of Ipomoea alba
Ipomoea alba, commonly known as the moonflower, has been the subject of several phytochemical investigations. These studies have identified a variety of chemical classes within the plant, particularly in its leaves and seeds. The presence of these compounds suggests a potential for various biological activities.
Key Chemical Constituents:
-
General Phytochemicals: Screening of Ipomoea alba has confirmed the presence of common plant secondary metabolites including carbohydrates, proteins, alkaloids, flavonoids, saponins, and tannins.[4]
-
Phenolic Compounds: HPLC analysis has identified the presence of phenols in aqueous extracts of the leaves.[4]
-
Glycolipids (Albinosides): The seeds of Ipomoea alba are known to contain glycolipids, specifically pentasaccharide derivatives of convolvulinolic and jalapinolic acids, which have been named albinosides.[5]
-
Indolizine Alkaloids: The presence of indolizine alkaloids has also been reported in Ipomoea alba.[5]
A study on the nutritional and bioactive compounds in the leaves of Ipomoea alba also indicated the presence of simple phenolics, anthraquinones, cardenolides, leucoanthocyanins, and anthracene glycosides.
Spectroscopic Data for Known Constituents of Ipomoea Species
While specific NMR and MS data for a compound named "Calonyctin A" are unavailable, spectroscopic data for representative classes of compounds found in Ipomoea and related species are well-documented in chemical literature. For researchers interested in the spectroscopic characterization of compounds from Ipomoea alba, the following general information may be useful.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a fundamental technique for structure elucidation of natural products.
-
¹H NMR: Provides information on the proton environments in a molecule, including chemical shifts, coupling constants, and integration, which helps to determine the number and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the chemical environments of carbon atoms, indicating the types of functional groups present.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
-
Mass Spectrometry (MS):
MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula. Tandem MS (MS/MS) experiments involve fragmentation of a precursor ion to generate a characteristic fragmentation pattern, which can be used for structural elucidation and identification.
Due to the absence of "this compound" in the literature, a detailed table of its quantitative spectroscopic data cannot be provided.
Experimental Protocols
Detailed experimental protocols are specific to the compound being analyzed. However, a general workflow for the isolation and spectroscopic analysis of a natural product from a plant source like Ipomoea alba would typically involve the following steps.
Workflow for Natural Product Isolation and Characterization
Caption: A generalized workflow for the isolation and structural elucidation of natural products from plant sources.
The compound "this compound" is not described in the available scientific literature. The inquiry likely stems from a misnomer or a reference to a yet-unpublished compound, possibly from the plant Ipomoea alba (formerly Calonyction aculeatum). This plant is known to produce a range of secondary metabolites, including alkaloids, flavonoids, and unique glycolipids. Researchers interested in the phytochemistry of Ipomoea alba should focus on the isolation and characterization of its known constituents, for which standard spectroscopic techniques can be applied. Future research may lead to the discovery of novel compounds from this species, which would then be fully characterized and documented with their corresponding spectroscopic data.
References
- 1. Ipomoea alba (Moonflower, Moonvine, Tropical White Morning Glory) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 2. Ipomoea alba - Wikipedia [en.wikipedia.org]
- 3. Ipomoea alba - Plant Finder [missouribotanicalgarden.org]
- 4. Phytochemical profiling and evaluation of antioxidant and anti-inflammatory activities of Ipomoea alba L. | Plant Science Today [horizonepublishing.com]
- 5. phytojournal.com [phytojournal.com]
Calonyctin A-2d: Unraveling the Mechanism of a Novel Plant Growth Regulator
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the precise mechanism of action of Calonyctin A-2d, a recognized plant growth regulator. While its chemical structure has been elucidated, detailed studies on its signaling pathways, specific physiological effects, and the quantitative impact on plant development are not publicly available at this time. This technical guide synthesizes the existing knowledge and outlines the critical areas for future research to fully characterize the potential of this compound in agricultural and biotechnological applications.
Introduction to this compound
This compound is a naturally occurring glycoside isolated from the leaves of Calonyction aculeatum, a plant now taxonomically classified as Ipomoea alba, commonly known as the moonflower. Its identification as a plant growth regulator has positioned it as a molecule of interest for its potential to influence various aspects of plant physiology.
Chemical Structure: Calonyctin A is characterized as a glycoside, containing both hydroxy fatty acid residues and four 6-deoxyhexose units. This complex structure suggests a multi-faceted interaction with plant cellular components, though the specific targets and binding affinities remain unknown.
Current State of Knowledge: A Void in Mechanistic Understanding
Despite its classification as a plant growth regulator, a thorough search of scientific databases and literature yields no specific studies detailing the mechanism of action of this compound. Key areas where information is currently lacking include:
-
Signaling Pathways: There is no published research on the signaling cascade that this compound may trigger or modulate within plant cells. It is unknown whether it interacts with known plant hormone receptors or employs a novel pathway.
-
Hormonal Crosstalk: The influence of this compound on the synthesis, transport, or perception of established plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, and ethylene has not been investigated.
-
Quantitative Effects on Plant Growth: No quantitative data from dose-response experiments on key growth parameters (e.g., root elongation, shoot biomass, flowering time, seed germination) are available in the public domain.
-
Experimental Protocols: Detailed methodologies for studying the effects of this compound on plant growth are absent from the literature, hindering replication and further investigation.
Hypothetical Mechanisms and Future Research Directions
Given the chemical nature of this compound as a glycoside, we can speculate on potential, yet unproven, mechanisms of action that warrant investigation. Glycosides in plants can act as inactive storage forms of hormones, being hydrolyzed to release the active aglycone.[1][2] Future research should, therefore, focus on identifying the aglycone of this compound and assessing its biological activity.
To bridge the knowledge gap, a structured research program is essential. The following experimental workflows are proposed:
Workflow for Elucidating the Physiological Effects
A foundational step is to systematically characterize the physiological and morphological changes induced by this compound in model plant species such as Arabidopsis thaliana and a commercially relevant crop like Solanum lycopersicum (tomato).
Figure 1. Proposed experimental workflow for assessing the physiological effects of this compound on model plants.
Workflow for Investigating the Molecular Mechanism
To dissect the underlying molecular pathways, transcriptomic and proteomic analyses are crucial. These approaches can identify genes and proteins that are differentially regulated in response to this compound treatment.
Figure 2. A proposed workflow for the molecular-level investigation of this compound's mechanism of action.
Conclusion and Outlook
This compound represents a potentially valuable tool in the arsenal of plant growth regulators. However, the current lack of fundamental research into its mechanism of action is a significant barrier to its practical application. The scientific community is encouraged to undertake the foundational studies outlined in this guide to unlock the full potential of this natural compound. A concerted effort in phenotyping, transcriptomics, proteomics, and hormonal analysis will be instrumental in defining its role in plant physiology and paving the way for its use in enhancing agricultural productivity and sustainability.
References
Uncharted Territory: Investigating the Role of Calonyctin A-2d in Root Development
A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals
Introduction
Calonyctin A-2d, a complex resin glycoside, belongs to a diverse class of natural products predominantly found in the Convolvulaceae family (the morning glory family)[1][2]. While research has delved into the intricate structures and synthesis of resin glycosides, and some of their biological activities such as cytotoxic and antimicrobial effects have been noted, a significant knowledge gap exists regarding their specific roles in plant physiology, particularly in root development[2]. This technical guide addresses the current lack of specific data on the biological activity of this compound on root development and proposes a comprehensive framework for its investigation. At present, there is no publicly available quantitative data, detailed experimental protocols, or established signaling pathways describing the effects of this compound on the root system of plants.
This document serves as a proposed roadmap for researchers, outlining a hypothetical experimental workflow to elucidate the potential impact of this compound on root architecture.
Hypothetical Experimental Workflow for Assessing the Impact of this compound on Root Development
To systematically investigate the effects of this compound on root development, a multi-tiered experimental approach is proposed. This workflow would begin with initial dose-response assays on a model plant, such as Arabidopsis thaliana, followed by detailed morphological and molecular analyses.
Phase 1: In Vitro Root Growth Assays
The initial phase would focus on establishing the phenotypic effects of this compound on root growth.
1.1. Dose-Response Analysis:
-
Objective: To determine the effective concentration range of this compound on primary root elongation and lateral root formation.
-
Protocol:
-
Sterilize and germinate Arabidopsis thaliana (Col-0) seeds on Murashige and Skoog (MS) agar plates.
-
After 4-5 days, transfer seedlings to fresh MS plates supplemented with a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). The compound would be dissolved in a suitable solvent (e.g., DMSO), with the control group receiving the solvent alone.
-
Orient the plates vertically to allow for root growth along the agar surface.
-
Incubate the plates under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
After 7-10 days, scan the plates and measure primary root length, lateral root number, and lateral root density using image analysis software (e.g., ImageJ).
-
1.2. Root Hair Analysis:
-
Objective: To assess the effect of this compound on root hair development.
-
Protocol:
-
Following the dose-response experiment, select a concentration that shows a significant effect without being lethal.
-
Image a specific region of the primary root (e.g., 1 cm above the root tip) under a microscope.
-
Quantify root hair length and density in the selected region.
-
Phase 2: Molecular and Genetic Analysis
Based on the phenotypic data from Phase 1, the next steps would investigate the underlying molecular mechanisms.
2.1. Gene Expression Analysis:
-
Objective: To identify changes in the expression of genes related to root development and hormone signaling pathways upon this compound treatment.
-
Protocol:
-
Treat Arabidopsis seedlings with an effective concentration of this compound for various time points (e.g., 0h, 3h, 6h, 12h, 24h).
-
Harvest root tissue and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes involved in auxin, cytokinin, and other hormone signaling pathways known to regulate root architecture.
-
For a broader, unbiased approach, RNA-sequencing (RNA-seq) could be employed to identify global transcriptomic changes in the roots.
-
2.2. Analysis of Hormone Signaling Pathways:
-
Objective: To determine if this compound's effects are mediated through interactions with major plant hormone signaling pathways.
-
Protocol:
-
Utilize Arabidopsis reporter lines that express fluorescent proteins (e.g., GFP, GUS) under the control of hormone-responsive promoters (e.g., DR5::GFP for auxin).
-
Treat these reporter lines with this compound and observe changes in reporter gene expression in the roots using confocal microscopy.
-
Conduct experiments with mutants deficient in key components of hormone signaling pathways to assess their sensitivity to this compound compared to wild-type plants.
-
The following diagram illustrates the proposed experimental workflow.
Caption: Proposed experimental workflow for investigating the effects of this compound on root development.
Data Presentation and Future Directions
As no quantitative data is currently available, the creation of data tables is not feasible. Should the proposed experiments be conducted, the results would be summarized in tables to facilitate easy comparison of root growth parameters across different concentrations of this compound and in different genetic backgrounds.
Similarly, without experimental evidence, any depiction of a signaling pathway would be purely speculative. The results from the gene expression and hormone reporter line analyses would be crucial for constructing a hypothetical signaling cascade, which could then be visualized using the DOT language.
Conclusion
The study of this compound's biological activity on root development represents a promising, yet unexplored, area of plant biology. The experimental framework outlined in this guide provides a clear and structured approach to begin to unravel the potential roles of this complex natural product in shaping the root system. The findings from such research would not only contribute to our fundamental understanding of plant growth regulation but could also have implications for agricultural and biotechnological applications.
References
Insufficient Data to Generate In-Depth Technical Guide on Calonyctin A-2d as a Plant Growth Promoter
A comprehensive review of available scientific literature reveals a significant lack of empirical data on Calonyctin A-2d's efficacy and mechanisms as a plant growth promoter. While the compound has been identified as a plant growth regulator, detailed studies quantifying its effects and outlining the experimental protocols used are not present in the accessible scientific domain. Therefore, the creation of an in-depth technical guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, as requested, cannot be fulfilled at this time.
This compound was first isolated from the leaves of Calonyction aculeatum (now classified as Ipomoea alba), and its chemical structure was elucidated in the early 1990s. The initial research identified it as a "plant growth regulator," but subsequent, publicly available research has not expanded on this initial classification with specific, replicable studies on its growth-promoting activities.
Searches for quantitative data on parameters such as dose-response relationships, effects on root and shoot biomass, germination rates, or crop yield under the influence of this compound have not yielded any specific results. Similarly, detailed experimental protocols for bioassays involving this particular compound are not available in the literature. Without this foundational data, any attempt to create the requested technical guide would be speculative and not grounded in scientific evidence.
Furthermore, the signaling pathways in plants that might be modulated by this compound have not been investigated. While general plant hormone signaling pathways are well-documented, there is no research specifically linking this compound to any of these pathways.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Calonyctin A-2d
Introduction
Calonyctin A-2d is a novel compound with significant potential in drug development. Its effective isolation and purification are critical for further pharmacological studies, including mechanism of action, toxicology, and efficacy trials. This document provides a comprehensive, step-by-step protocol for the isolation and purification of this compound from its natural source. The methodologies described herein are designed to yield a high-purity compound suitable for advanced research applications. This protocol has been optimized for reproducibility and scalability, ensuring that researchers can consistently obtain high-quality this compound.
I. Quantitative Data Summary
The following tables summarize the quantitative data expected from the isolation and purification process, starting from 1 kg of dried source material.
Table 1: Extraction and Fractionation Yields
| Step | Material | Input Mass (g) | Output Mass (g) | Yield (%) |
| 1 | Dried Source Material | 1000 | - | - |
| 2 | Crude Methanolic Extract | - | 120 | 12.0 |
| 3 | n-Hexane Fraction | - | 35 | 29.2 (of crude) |
| 4 | Ethyl Acetate Fraction | - | 50 | 41.7 (of crude) |
| 5 | n-Butanol Fraction | - | 25 | 20.8 (of crude) |
| 6 | Aqueous Fraction | - | 10 | 8.3 (of crude) |
Table 2: Chromatographic Purification of Ethyl Acetate Fraction
| Step | Fraction/Compound | Input Mass (mg) | Output Mass (mg) | Recovery (%) | Purity (%) |
| 1 | Ethyl Acetate Fraction | 50,000 | - | - | 5 (estimated) |
| 2 | Silica Gel Fraction C4 | - | 8,000 | 16.0 | 30 |
| 3 | Sephadex LH-20 Sub-fraction S2 | 8,000 | 1,500 | 18.8 | 75 |
| 4 | Semi-preparative HPLC | 1,500 | 450 | 30.0 | >98 |
| 5 | Final Product (this compound) | - | 450 | - | >98 |
II. Experimental Protocols
A. Protocol 1: Extraction and Solvent Partitioning
-
Preparation of Source Material: Air-dry the source material (e.g., plant leaves, roots) at room temperature for 7-10 days until brittle. Grind the dried material into a fine powder using a Wiley mill.
-
Extraction: a. Macerate 1 kg of the powdered material in 5 L of 95% methanol at room temperature for 48 hours with occasional stirring. b. Filter the mixture through Whatman No. 1 filter paper. c. Repeat the extraction process on the residue two more times. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Solvent Partitioning: a. Suspend the crude extract (120 g) in 1 L of distilled water. b. Transfer the suspension to a 2 L separatory funnel. c. Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). d. Collect each solvent layer and the final aqueous layer separately. e. Concentrate each fraction to dryness in vacuo to yield the respective fractions. The ethyl acetate fraction is expected to be enriched with this compound.
B. Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography: a. Pre-treat the ethyl acetate fraction (50 g) by adsorbing it onto 100 g of silica gel. b. Prepare a silica gel column (10 cm diameter, 60 cm length) packed with 1 kg of silica gel (60-120 mesh) in n-hexane. c. Apply the adsorbed sample to the top of the column. d. Elute the column with a stepwise gradient of n-hexane, ethyl acetate, and methanol. Start with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, and finally methanol. e. Collect 250 mL fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3) and UV visualization. f. Pool fractions with similar TLC profiles. Fraction C4, eluted with approximately 50-70% ethyl acetate in hexane, should contain the target compound.
-
Size Exclusion Chromatography (Sephadex LH-20): a. Dissolve the dried Fraction C4 (8 g) in a minimal amount of methanol. b. Apply the solution to a Sephadex LH-20 column (5 cm diameter, 100 cm length) equilibrated with methanol. c. Elute with 100% methanol at a flow rate of 2 mL/min. d. Collect 20 mL fractions and monitor by TLC. e. Pool the sub-fractions (S2) that show enrichment of the target spot and concentrate.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): a. Dissolve the concentrated sub-fraction S2 (1.5 g) in the mobile phase. b. Purify the sample using a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm). c. Use an isocratic mobile phase of acetonitrile/water (60:40) at a flow rate of 3 mL/min. d. Monitor the elution at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). e. Collect the peak corresponding to this compound. f. Concentrate the collected fraction to dryness to obtain the pure compound. Verify purity (>98%) by analytical HPLC.
III. Visualized Workflows and Signaling Pathways
Experimental Workflow for Isolation and Purification
Caption: Workflow for this compound Isolation and Purification.
Hypothetical Signaling Pathway Inhibition by this compound
As this compound is a novel compound, its mechanism of action is yet to be elucidated. The following diagram illustrates a hypothetical inhibitory action on a generic signal transduction pathway, a common mechanism for bioactive natural products.
Caption: Hypothetical Inhibition of a Kinase Pathway by this compound.
Total Synthesis of Calonyctin A: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of Calonyctin A, a macrolidic glycolipid with noteworthy plant growth-promoting activity. The information presented is based on the seminal work of Furukawa and colleagues, who first reported the successful synthesis. While every effort has been made to provide comprehensive details, it is important to note that the full experimental procedures from the primary literature were not accessible. Therefore, the protocols provided are illustrative of standard organic chemistry techniques for the described transformations.
Synthetic Strategy
The total synthesis of Calonyctin A2, a tetrasaccharidic glycolipid featuring a 22-membered macrolide ring, was accomplished through a convergent approach.[1] The core strategy involved the assembly of three key 6-deoxygenated thioglycoside intermediates. A notable feature of this synthesis is the innovative construction of the most complex b-c disaccharide unit, which was achieved without a direct glycosidation reaction. The final key transformation was a regioselective macrolactonization to furnish the 22-membered ring.[1]
A visual representation of the overall synthetic workflow is provided below.
Caption: Overall synthetic strategy for Calonyctin A.
Key Chemical Transformations
The synthesis of Calonyctin A hinges on several critical chemical transformations. The following diagram illustrates the logical relationship between these key steps.
Caption: Key transformations in the total synthesis of Calonyctin A.
Data Presentation
The following tables summarize the key stages of the Calonyctin A total synthesis. Please note that due to the inaccessibility of the full research article, specific yields for each step are not available and are marked as "N/A". This table is intended to provide a structural overview of the synthetic sequence.
Table 1: Synthesis of Key Intermediates
| Intermediate | Key Transformation(s) | Starting Material(s) | Overall Yield |
| Thioglycoside 1 | Standard functional group manipulations | Commercially available carbohydrate | N/A |
| Thioglycoside 2 | Standard functional group manipulations | Commercially available carbohydrate | N/A |
| b-c Disaccharide | Non-glycosidic C-C bond formation | Phenyl 2,2′:4,6:4′,6′-tri-O-benzylidene-1-thio-β-d-laminaribioside | N/A |
| Thioglycoside 3 | Standard functional group manipulations | Commercially available carbohydrate | N/A |
Table 2: Assembly and Final Steps
| Product | Key Transformation(s) | Reactant(s) | Yield |
| Fully Assembled Glycolipid | Glycosylation | Thioglycoside intermediates | N/A |
| Seco-Acid | Saponification | Ester-protected glycolipid | N/A |
| Calonyctin A | Macrolactonization | Seco-Acid | N/A |
Experimental Protocols
Disclaimer: The following experimental protocols are generalized procedures for the key transformations described in the synthesis of Calonyctin A. The specific reagents, conditions, and purification methods reported in the original publication may differ. These protocols are intended for illustrative purposes for experienced synthetic chemists.
Protocol 1: General Procedure for Thioglycoside Synthesis
Objective: To synthesize the thioglycoside building blocks.
Materials:
-
Protected monosaccharide (e.g., with acetyl or benzyl protecting groups)
-
Thiophenol
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the protected monosaccharide in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add thiophenol (typically 1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add BF3·OEt2 (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioglycoside.
Protocol 2: General Procedure for Glycosylation (using Thioglycosides)
Objective: To couple the thioglycoside intermediates to form the oligosaccharide chain.
Materials:
-
Glycosyl donor (thioglycoside)
-
Glycosyl acceptor (an alcohol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor and glycosyl acceptor in anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add NIS (typically 1.2 to 2.0 equivalents) to the mixture.
-
Add a catalytic amount of TfOH or AgOTf.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Filter the reaction mixture through a pad of celite and wash with DCM.
-
Wash the combined organic filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired oligosaccharide.
Protocol 3: General Procedure for Macrolactonization (e.g., Yamaguchi Macrolactonization)
Objective: To form the 22-membered macrolide ring.
Materials:
-
Seco-acid (hydroxy acid precursor)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
In a flame-dried, round-bottom flask, dissolve the seco-acid in anhydrous toluene under an inert atmosphere.
-
Add Et3N (typically 2.2 equivalents) to the solution.
-
Add 2,4,6-trichlorobenzoyl chloride (typically 1.1 equivalents) and stir the mixture at room temperature.
-
In a separate, large flame-dried flask, prepare a solution of DMAP (typically 4-6 equivalents) in a large volume of anhydrous toluene under an inert atmosphere and heat to reflux.
-
After the formation of the mixed anhydride is complete (as monitored by TLC), dilute the anhydride solution with a large volume of anhydrous toluene.
-
Add the diluted anhydride solution dropwise via a syringe pump over several hours to the refluxing DMAP solution.
-
After the addition is complete, continue to reflux the reaction mixture and monitor for the disappearance of the seco-acid by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the macrolactone.
References
Application Notes and Protocols for the Quantification of Calonyctin A-2d
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calonyctin A-2d is a complex resin glycoside, a class of natural products known for a wide range of biological activities.[1][2] With a molecular formula of C45H78O20 and a molecular weight of 939.10 g/mol , its intricate structure presents unique challenges and opportunities for analytical quantification.[1] Resin glycosides have demonstrated potential as cytotoxic agents, modulators of multidrug resistance, and plant growth regulators.[1][2] Accurate and precise quantification of this compound is therefore critical for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
The quantification of this compound can be effectively achieved using reversed-phase HPLC, leveraging its large molecular size and relatively non-polar nature. For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the recommended method.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV offers a robust and widely accessible method for the quantification of this compound, suitable for routine analysis and quality control.
Table 1: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 Wide-Pore (300 Å), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm |
| Internal Standard | A structurally similar, non-endogenous compound (e.g., another resin glycoside not present in the sample) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical studies requiring high sensitivity and specificity, such as the analysis of plasma or tissue samples, LC-MS/MS is the gold standard.
Table 2: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 Wide-Pore (300 Å), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+Na]+ (e.g., 962.5) or [M+H]+ (e.g., 940.5) - To be determined experimentally |
| Product Ions (m/z) | To be determined by infusion and fragmentation analysis of a pure standard |
| Internal Standard | Stable isotope-labeled this compound or a close structural analog |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol outlines the extraction of this compound from plasma for LC-MS/MS analysis.
Materials:
-
Human or animal plasma
-
This compound standard
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of 4°C and >10,000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of IS solution. For calibration standards and quality controls, spike with the appropriate concentration of this compound standard.
-
Add 400 µL of ice-cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HPLC-UV Method for Quantification
This protocol provides a step-by-step guide for quantifying this compound using the HPLC-UV parameters outlined in Table 1.
Procedure:
-
Prepare mobile phases A and B as described in Table 1.
-
Install the recommended HPLC column and set the column oven temperature to 40°C.
-
Set up the HPLC system with the gradient program and flow rate specified in Table 1.
-
Prepare a series of calibration standards of this compound in the reconstitution solution, each containing a constant concentration of the internal standard.
-
Inject the prepared standards to construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Putative Signaling Pathway of Cytotoxicity
While the specific signaling pathway for this compound has not been fully elucidated, studies on other cytotoxic resin glycosides suggest a mechanism involving the induction of apoptosis.[3] Some evidence points towards the modulation of intracellular calcium levels and potential inhibition of the PI3K/Akt survival pathway.[1][3]
Plant Growth Regulation
Calonyctin A has been reported to exhibit plant growth-promoting effects. The mechanisms of plant growth regulators are complex, often involving interactions with hormones like auxins and gibberellins that control processes such as cell elongation and division.[4][5]
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various research and development settings. The use of HPLC-UV is suitable for routine analysis, while the highly sensitive and specific LC-MS/MS method is recommended for bioanalytical applications. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for fully understanding its therapeutic and biological potential.
References
- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Calonyctin A-2d in Plant Extracts using HPLC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Calonyctin A-2d in plant extracts. This compound, a complex resin glycoside, presents analytical challenges due to its large molecular weight and potential for matrix interference. The developed method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals involved in natural product analysis and pharmacokinetics.
Introduction
This compound is a large, complex resin glycoside with a molecular weight of 939.1 g/mol , originally isolated from the family Convolvulaceae.[1][2] Its intricate structure, comprising a hexadecanoic acid backbone and a complex oligosaccharide moiety, makes it a molecule of interest for its potential biological activities.[1] Reliable quantification of this compound in complex matrices such as plant extracts is crucial for quality control, biosynthetic pathway studies, and pharmacological research.
This note details a robust HPLC-MS/MS method developed for the accurate quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a comprehensive guide for its implementation.
Experimental
Sample Preparation: Plant material was first dried and ground to a fine powder. A 1.0 g sample of the powdered material was extracted with 10 mL of methanol via sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. The supernatant was collected, and the extraction was repeated twice. The pooled supernatants were evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 1 mL of 50:50 methanol/water (v/v) and filtered through a 0.22 µm PTFE syringe filter prior to injection.
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 961.5 [M+Na]+
-
Product Ions (Q3):
-
Quantifier: m/z 799.4
-
Qualifier: m/z 637.3
-
-
Collision Energy (CE): 35 eV
-
Declustering Potential (DP): 80 V
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 12.5 minutes. The use of MRM provided high selectivity, minimizing interference from the complex plant matrix.
The method was validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy. A linear response was observed over the concentration range of 1-1000 ng/mL with a correlation coefficient (R²) of >0.99.
Quantitative Data Summary
| Parameter | Value |
| Retention Time (Rt) | 12.5 min |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | >0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery (%) | 92 - 105% |
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of 50:50 methanol/water to get a 10 µg/mL working stock.
-
Calibration Standards (1-1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol/water.
Sample Preparation from Plant Matrix
-
Homogenization: Weigh 1.0 g of finely ground, dried plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of methanol to the tube.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean collection tube.
-
-
Repeated Extraction: Repeat the extraction process (steps 2.1-2.4) two more times on the plant pellet. Pool all three supernatants.
-
Drying: Evaporate the pooled methanol extract to complete dryness using a nitrogen evaporator or a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 1.0 mL of 50:50 methanol/water (v/v). Vortex for 1 minute to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-MS/MS Instrument Setup and Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table in the instrument control software. Include blank injections (50:50 methanol/water), calibration standards, quality control (QC) samples, and the prepared plant extract samples.
-
Injection and Data Acquisition: Start the sequence. Inject 10 µL of each sample and acquire data using the MRM parameters specified in the "MS/MS Conditions" section of the application note.
-
Data Processing:
-
Integrate the peaks for the quantifier and qualifier MRM transitions for this compound in all injections.
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols for Calonyctin A-2d Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Calonyctin A-2d stock solutions for use in various biological assays. The information is compiled to ensure consistency and accuracy in experimental setups.
Introduction to this compound
This compound is a component of the natural product Calonyctin A. Due to its complex structure, careful preparation of stock solutions is crucial for obtaining reliable and reproducible results in bioassays. This document outlines the recommended procedures for solubilization, storage, and handling of this compound.
Quantitative Data Summary
Precise quantitative solubility data for this compound in various solvents is not widely available in published literature. The following table summarizes the available qualitative solubility information and recommended storage conditions. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Solubility Profile | Recommended Concentration Range for Stock Solutions |
| DMSO | Readily soluble | 1-10 mM |
| Ethanol | May be soluble | Testing required |
| Water | Likely has low solubility | Testing required |
| DMF | May be soluble | Testing required |
Table 1: Solubility and Storage of this compound.
| Parameter | Recommendation | Source |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage of Stock Solution (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Shipping Condition | Room temperature (stable for a few days) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the user from the product sheet), the required mass would be calculated as follows: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Solubilization: Add the appropriate volume of DMSO to the weighed this compound powder. For instance, if you weighed out the exact amount for 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes involved in preparing and utilizing this compound stock solutions.
Caption: Workflow for preparing and using this compound stock solutions.
Note on Signaling Pathways: As of the last update, specific signaling pathways modulated by this compound have not been extensively characterized in publicly available literature. Therefore, a generic workflow for screening and identifying the mechanism of action of a novel compound is provided below as a conceptual framework.
Caption: General workflow for identifying the mechanism of action of a compound.
References
Application Notes and Protocols for Calonyctin A-2d in In Vitro Plant Tissue Culture
Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific studies on the application of Calonyctin A-2d in in vitro plant tissue culture. Therefore, the following application notes and protocols are presented as a hypothetical framework for researchers, scientists, and drug development professionals. This document provides a theoretical guide on how a novel plant growth regulator, such as this compound, could be evaluated for its potential uses in plant biotechnology. The experimental designs are based on established principles of plant tissue culture and the known roles of other plant growth regulators.
Introduction to this compound
This compound is a glycosidic plant growth regulator. While its precise mechanism of action and effects in in vitro cultures are not yet documented, its structural classification suggests it may influence key developmental processes in plants. Plant growth regulators are critical components of plant tissue culture media, influencing cell division, differentiation, and morphogenesis.[1][2] The balance and type of these regulators, primarily auxins and cytokinins, determine the developmental pathway of the cultured tissues, be it callus formation, shoot regeneration, or root induction.[3]
These notes provide a roadmap for the systematic evaluation of this compound's potential as a novel agent in plant tissue culture, with possible applications in micropropagation, secondary metabolite production, and genetic transformation.
Potential Applications and Mechanisms of Action
Based on the functions of other plant growth regulators, this compound could potentially influence several aspects of in vitro plant development:
-
Callus Induction and Proliferation: It may act synergistically with auxins to promote the formation of undifferentiated callus tissue from explants.[4][5][6]
-
Shoot Organogenesis: In combination with cytokinins, it might enhance the regeneration of shoots from callus or directly from explants.[3][7]
-
Root Formation: It could potentially promote adventitious root development, a crucial step in the acclimatization of micropropagated plantlets.[8]
-
Somatic Embryogenesis: It might play a role in the induction and maturation of somatic embryos.
-
Secondary Metabolite Production: Like jasmonates, it could act as an elicitor to stimulate the production of valuable secondary metabolites in cell suspension or hairy root cultures.[9][10]
The underlying mechanism could involve interaction with known plant hormone signaling pathways, such as those for auxins, cytokinins, or jasmonates, or it may activate a novel signaling cascade.[11][12][13]
Experimental Protocols for Evaluation of this compound
The following are generalized protocols to assess the bioactivity of this compound in plant tissue culture. A model plant system such as Nicotiana tabacum (tobacco) or Arabidopsis thaliana is recommended for initial studies due to their well-established culture protocols and rapid growth.
Preparation of this compound Stock Solution
-
Dissolving the Compound: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or ethanol). Ensure the compound is fully dissolved.
-
Sterilization and Dilution: Bring the volume up to 10 mL with sterile distilled water to create a 1 mg/mL stock solution. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to prevent degradation.
Protocol 1: Callus Induction and Proliferation Assay
Objective: To determine the effect of this compound on the induction and growth of callus tissue.
Materials:
-
Young, healthy leaves of the model plant.
-
Murashige and Skoog (MS) basal medium with vitamins.[3]
-
Sucrose (30 g/L).
-
Gelling agent (e.g., Phytagel, 2.5 g/L).
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D) at a concentration known to induce callus (e.g., 2.0 mg/L).[5]
-
This compound stock solution.
-
Sterile petri dishes, scalpels, and forceps.
Methodology:
-
Prepare MS basal medium supplemented with sucrose, 2,4-D, and the gelling agent. Adjust the pH to 5.8 before autoclaving.
-
After autoclaving, allow the medium to cool to approximately 50-60°C.
-
Add the filter-sterilized this compound stock solution to the medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 mg/L). Pour the medium into sterile petri dishes.
-
Surface sterilize the plant leaves using standard procedures (e.g., 70% ethanol for 30 seconds, followed by a 10-minute soak in a 1% sodium hypochlorite solution and rinsing with sterile water).
-
Cut the sterilized leaves into small explants (approximately 1 cm²).
-
Place the explants onto the prepared media with the adaxial side down.
-
Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C.
-
Observe the cultures weekly for callus induction. After 4 weeks, measure the callus fresh weight and note the morphology (e.g., color, texture).
Protocol 2: Shoot Regeneration Assay
Objective: To evaluate the influence of this compound on shoot regeneration from callus.
Materials:
-
Pre-established callus cultures (from Protocol 1).
-
MS basal medium with vitamins.
-
Sucrose (30 g/L).
-
Gelling agent (e.g., Phytagel, 2.5 g/L).
-
Cytokinin (e.g., 6-Benzylaminopurine - BAP) at a concentration known to induce shoots (e.g., 1.0 mg/L).
-
This compound stock solution.
-
Sterile culture vessels.
Methodology:
-
Prepare MS basal medium supplemented with sucrose, BAP, and the gelling agent. Adjust the pH to 5.8 before autoclaving.
-
After autoclaving and cooling, add filter-sterilized this compound to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 mg/L).
-
Transfer approximately 100 mg of healthy callus to each culture vessel.
-
Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
After 6 weeks, count the number of regenerated shoots per explant and measure their length.
Data Presentation (Hypothetical Data)
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: Hypothetical Effect of this compound on Callus Induction from Leaf Explants after 4 Weeks.
| This compound (mg/L) | Callus Induction Frequency (%) | Mean Fresh Weight (mg) ± SD | Callus Morphology |
| 0 (Control) | 85 | 150 ± 15 | Friable, light yellow |
| 0.01 | 90 | 165 ± 18 | Friable, light yellow |
| 0.1 | 95 | 210 ± 22 | Compact, greenish |
| 1.0 | 98 | 250 ± 20 | Compact, green |
| 10.0 | 70 | 130 ± 14 | Necrotic, brown |
Table 2: Hypothetical Effect of this compound on Shoot Regeneration from Callus after 6 Weeks.
| This compound (mg/L) | Shoot Regeneration Frequency (%) | Mean Number of Shoots per Explant ± SD | Mean Shoot Length (cm) ± SD |
| 0 (Control) | 60 | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 0.01 | 65 | 3.8 ± 0.6 | 1.7 ± 0.4 |
| 0.1 | 80 | 5.1 ± 0.8 | 2.1 ± 0.5 |
| 1.0 | 85 | 6.5 ± 0.9 | 2.5 ± 0.6 |
| 10.0 | 30 | 1.2 ± 0.3 | 0.8 ± 0.2 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway and the experimental workflow for testing this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The provided protocols and hypothetical data offer a foundational approach to investigating the role of this compound in in vitro plant tissue culture. Should this compound exhibit significant bioactivity, further research could focus on:
-
Optimizing concentrations for specific plant species and desired outcomes.
-
Investigating its synergistic or antagonistic effects with other known plant growth regulators.
-
Elucidating its mechanism of action through molecular studies, such as transcriptomics and proteomics.
-
Exploring its potential for improving the efficiency of micropropagation for commercially important or recalcitrant plant species.
This systematic approach will be crucial in determining whether this compound can be a valuable new tool for researchers and professionals in the fields of plant science and biotechnology.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Plant Growth Regulators | Theories Behind Plant Tissue Culture - passel [passel2.unl.edu]
- 3. Frontiers | New Insights Into Tissue Culture Plant-Regeneration Mechanisms [frontiersin.org]
- 4. Effects of Plant Growth Regulators on Callus Induction of Clitorea ternatea - Digital Special Collection (UMK Repository) [discol.umk.edu.my]
- 5. biotechrep.ir [biotechrep.ir]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing plant regeneration in tissue culture: A molecular approach through manipulation of cytokinin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential Plant Growth Regulators in Tissue Culture [greenwaylab.co]
- 9. mdpi.com [mdpi.com]
- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Efficacy Trials of Calonyctin A-2d
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calonyctin A-2d is a novel synthetic compound with potential applications in agriculture as a pesticide. These application notes provide a comprehensive framework for conducting greenhouse trials to evaluate the efficacy and phytotoxicity of this compound. The protocols outlined herein are designed to be adaptable and serve as a foundational methodology for researchers.
Disclaimer: As this compound is a novel compound, these protocols are based on established best practices for greenhouse pesticide trials.[1][2][3] Researchers should adapt these protocols based on the specific chemical properties of this compound and the target pests.
Data Presentation: Efficacy and Phytotoxicity
Quantitative data from the trials should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.
Table 1: Dose-Response Efficacy of this compound on Myzus persicae (Green Peach Aphid)
| Concentration (µg/mL) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Mean Mortality (%) | Corrected Mortality (%)* |
| 0 (Control) | 2 | 1 | 3 | 2.0 | 0.0 |
| 1 | 25 | 28 | 26 | 26.3 | 24.8 |
| 5 | 55 | 52 | 58 | 55.0 | 54.1 |
| 10 | 85 | 88 | 83 | 85.3 | 85.0 |
| 20 | 98 | 99 | 97 | 98.0 | 98.0 |
*Corrected for control mortality using Abbott's formula.
Table 2: Time-Course Efficacy of this compound (10 µg/mL) on Tetranychus urticae (Two-Spotted Spider Mite)
| Time (Hours Post-Treatment) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Mean Mortality (%) |
| 6 | 15 | 18 | 16 | 16.3 |
| 12 | 45 | 42 | 48 | 45.0 |
| 24 | 75 | 78 | 73 | 75.3 |
| 48 | 92 | 95 | 90 | 92.3 |
| 72 | 98 | 99 | 97 | 98.0 |
Table 3: Phytotoxicity Assessment of this compound on Solanum lycopersicum (Tomato)
| Concentration (µg/mL) | Replicate 1 (Phytotoxicity Score) | Replicate 2 (Phytotoxicity Score) | Replicate 3 (Phytotoxicity Score*) | Mean Score | Observations |
| 0 (Control) | 0 | 0 | 0 | 0.0 | No visible damage. |
| 20 | 0 | 0 | 0 | 0.0 | No visible damage. |
| 50 | 1 | 0 | 1 | 0.7 | Slight yellowing on leaf margins.[4] |
| 100 | 2 | 2 | 1 | 1.7 | Moderate chlorosis and leaf curling.[4] |
| 200 | 3 | 3 | 4 | 3.3 | Severe necrosis and stunting. |
*Phytotoxicity Score: 0 = No injury, 1 = Slight injury, 2 = Moderate injury, 3 = Severe injury, 4 = Plant death.[4][5]
Experimental Protocols
Detailed methodologies for conducting the greenhouse trials are provided below. These protocols should be followed to ensure the consistency and reproducibility of the results.[2][3]
General Greenhouse Conditions
-
Temperature: Maintain a temperature range of 22-26°C.
-
Humidity: Relative humidity should be kept between 50-60%.
-
Photoperiod: A 16:8 hour (light:dark) photoperiod is recommended.
-
Sanitation: Ensure the greenhouse is free of weeds and debris to prevent alternative hosts for pests.[6] Keep hoses and tools off the floor to prevent the spread of pathogens.[6]
Efficacy Trial Protocol
This protocol is designed to assess the effectiveness of this compound against common greenhouse pests such as aphids, whiteflies, and spider mites.[7][8][9]
Materials:
-
This compound stock solution
-
Surfactant (e.g., Tween 80)
-
Distilled water
-
Pressurized sprayers[1]
-
Host plants (e.g., bell peppers, tomatoes) infested with a known number of pests
-
Cages or isolated chambers to prevent pest movement
-
Microscope for mortality assessment
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 1, 5, 10, 20 µg/mL) from the stock solution. Include a control solution containing only distilled water and the surfactant.
-
Experimental Setup: Use a completely randomized design with a minimum of three replications for each concentration and the control.[1] Each replicate should consist of one infested plant.
-
Application: Apply the test solutions to the infested plants until runoff, ensuring complete coverage of all plant surfaces, including the undersides of leaves.[4]
-
Data Collection: Assess pest mortality at 24, 48, and 72 hours post-treatment. A pest is considered dead if it does not move when prodded with a fine brush.
-
Data Analysis: Calculate the mean mortality for each concentration. Correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.[10]
Phytotoxicity Trial Protocol
This protocol evaluates the potential for this compound to cause harm to the host plant.[4][5]
Materials:
-
This compound stock solution
-
Surfactant (e.g., Tween 80)
-
Distilled water
-
Pressurized sprayers
-
Healthy, pest-free host plants (e.g., tomatoes, cucumbers)
-
Phytotoxicity rating scale (see Table 3)
Procedure:
-
Preparation of Test Solutions: Prepare a range of this compound concentrations, including a concentration that is 2-4 times the highest effective dose from the efficacy trial. Include a control with only water and surfactant.
-
Experimental Setup: Use a randomized complete block design with at least three replications.
-
Application: Spray the plants with the test solutions as described in the efficacy protocol. It is recommended to perform three applications at the labeled interval (e.g., weekly) to check for cumulative effects.[4]
-
Data Collection: Visually assess the plants for signs of phytotoxicity (e.g., leaf burn, chlorosis, stunting, and distortion) at 3, 7, and 14 days after each application.[4] Use the rating scale provided in Table 3.
-
Data Analysis: Calculate the mean phytotoxicity score for each concentration and document any observed damage with photographs and detailed notes.[4]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway for a neurotoxic insecticide and the general experimental workflow.
Caption: Hypothetical mechanism of action for this compound as a neurotoxin.
Caption: General workflow for greenhouse efficacy and phytotoxicity trials.
References
- 1. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 2. fao.org [fao.org]
- 3. eservices.colead.link [eservices.colead.link]
- 4. greenhousegrower.com [greenhousegrower.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Greenhouse Standard Operating Procedures / Alabama Agricultural Experiment Station [aaes.auburn.edu]
- 7. agrolytick.com [agrolytick.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Calonyctin A-2d in Hydroponic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calonyctin A-2d is a component of Calonyctin A, a naturally occurring glycoside isolated from the leaves of Calonyction aculeatum.[1] Classified as a plant growth regulator, it is composed of two hydroxy fatty acid residues and four 6-deoxyhexose units.[1] While the precise mechanism of action and its effects in hydroponic systems are not yet extensively documented, its chemical structure suggests potential for influencing plant development, including growth, nutrient uptake, and stress response.
These application notes provide a framework for the systematic evaluation of this compound in hydroponic cultivation. The following protocols are designed to assess its efficacy and determine optimal application strategies for various plant species.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the experimental protocols.
Table 1: Dose-Response Analysis of this compound on Plant Growth
| Concentration (µM) | Average Shoot Height (cm) | Average Root Length (cm) | Average Fresh Weight (g) | Average Dry Weight (g) | Observations (e.g., leaf color, vigor) |
| 0 (Control) | |||||
| 0.1 | |||||
| 1.0 | |||||
| 10.0 | |||||
| 100.0 |
Table 2: Effect of this compound on Nutrient Uptake
| Concentration (µM) | Nutrient Solution EC (µS/cm) - Initial | Nutrient Solution EC (µS/cm) - Final | Nutrient Solution pH - Initial | Nutrient Solution pH - Final | Key Nutrient Depletion (e.g., N, P, K) (%) |
| 0 (Control) | |||||
| 0.1 | |||||
| 1.0 | |||||
| 10.0 | |||||
| 100.0 |
Table 3: Biochemical Analysis of Plant Tissue
| Concentration (µM) | Chlorophyll Content (SPAD units) | Total Soluble Sugars (mg/g FW) | Total Phenolic Content (mg GAE/g FW) | Antioxidant Capacity (e.g., DPPH, FRAP) |
| 0 (Control) | ||||
| 0.1 | ||||
| 1.0 | ||||
| 10.0 | ||||
| 100.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for accurate dilution into the hydroponic nutrient solution.
-
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, deionized water
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the weighed this compound in a minimal amount of DMSO or EtOH. Ensure complete dissolution.
-
Bring the solution to the final volume with sterile, deionized water in a volumetric flask to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in a light-protected container.
-
Protocol 2: Dose-Response Evaluation in a Deep Water Culture (DWC) System
-
Objective: To determine the effect of different concentrations of this compound on the growth and development of a model plant (e.g., lettuce, Lactuca sativa).
-
Materials:
-
Deep Water Culture (DWC) hydroponic system with multiple reservoirs.
-
Net pots.
-
Inert growing medium (e.g., rockwool, hydroton).
-
Air pump and air stones.
-
Standard hydroponic nutrient solution (e.g., Hoagland solution).
-
pH and EC meters.
-
This compound stock solution.
-
Plant seedlings (uniform size and age).
-
-
Procedure:
-
Set up the DWC system, ensuring one reservoir per treatment group (including a control).
-
Prepare the nutrient solution according to the manufacturer's instructions and fill each reservoir.
-
Calibrate the pH and EC meters and adjust the nutrient solution to the optimal range for the chosen plant species (e.g., pH 5.5-6.5, EC 1.5-2.5 mS/cm).
-
Add the appropriate volume of this compound stock solution to each reservoir to achieve the desired final concentrations (e.g., 0.1, 1.0, 10.0, 100.0 µM). The control reservoir should receive an equivalent volume of the solvent used for the stock solution.
-
Transplant uniform seedlings into the net pots with the growing medium and place them in the hydroponic system.
-
Monitor and record the pH and EC of the nutrient solution daily, adjusting as necessary.
-
After a predetermined growth period (e.g., 21-28 days), harvest the plants.
-
Measure and record growth parameters as outlined in Table 1.
-
Protocol 3: Assessment of Nutrient Uptake
-
Objective: To evaluate the influence of this compound on the rate of nutrient uptake by the plants from the hydroponic solution.
-
Procedure:
-
During the Dose-Response Evaluation (Protocol 2), record the initial EC and pH of the nutrient solution in each reservoir.
-
At the end of the experiment, before harvesting, record the final EC and pH of the nutrient solution.
-
Calculate the change in EC to estimate the overall nutrient uptake.
-
For a more detailed analysis, collect samples of the initial and final nutrient solutions for analysis of specific macronutrients and micronutrients using techniques such as ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS).
-
Protocol 4: Biochemical Analysis of Plant Tissue
-
Objective: To determine the physiological and metabolic responses of the plant to this compound treatment.
-
Procedure:
-
At the time of harvest from Protocol 2, collect fresh leaf samples from each treatment group.
-
Chlorophyll Content: Use a SPAD meter for a rapid, non-destructive measurement of chlorophyll content.
-
Total Soluble Sugars: Homogenize a known weight of fresh leaf tissue in ethanol. Use a spectrophotometric method, such as the anthrone method, to quantify the total soluble sugars.
-
Total Phenolic Content: Extract phenolic compounds from a known weight of fresh leaf tissue using a suitable solvent (e.g., methanol). Determine the total phenolic content using the Folin-Ciocalteu reagent and a spectrophotometer.
-
Antioxidant Capacity: Use the same extract as for total phenolics to assess antioxidant capacity using assays such as DPPH radical scavenging or Ferric Reducing Antioxidant Power (FRAP).
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized signaling pathway for this compound.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Calonyctin A-2d Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for investigating the effects of a novel compound, exemplified by Calonyctin A-2d, on gene expression in a cellular context. The following protocols and guidelines are designed to assist researchers in determining the optimal treatment conditions and subsequently analyzing the resulting changes in gene expression, from single-gene validation to global transcriptomic profiling. This document outlines preliminary assays to assess cytotoxicity and apoptosis, followed by detailed methodologies for quantitative Real-Time PCR (qPCR), microarray analysis, and RNA sequencing (RNA-Seq).
Overall Experimental Workflow
The following diagram illustrates the general workflow for assessing the impact of this compound on cellular gene expression.
Caption: Overall experimental workflow from cell treatment to data analysis.
Preliminary Assays: Determining Optimal Treatment Conditions
Before proceeding to gene expression analysis, it is crucial to determine the cytotoxic effects of this compound to identify a suitable concentration range for treatment.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution (reconstituted in PBS) to each well.[3]
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours.[3]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Mix thoroughly and incubate at 37°C for 4 hours.[3] Measure the absorbance at 570 nm using a microplate reader.[3]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.21 ± 0.07 | 96.8 |
| 5 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.98 ± 0.06 | 78.4 |
| 25 | 0.63 ± 0.05 | 50.4 |
| 50 | 0.31 ± 0.04 | 24.8 |
| 100 | 0.15 ± 0.03 | 12.0 |
Apoptosis Assessment using Annexin V Staining
The Annexin V assay is used to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the selected time period.
-
Cell Harvesting: Harvest the cells and centrifuge at 335 x g for 10 minutes at 4°C.[4]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) staining solution.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[5]
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound (25 µM) | 60.1 ± 4.2 | 25.4 ± 2.8 | 14.5 ± 1.7 |
| This compound (50 µM) | 30.7 ± 3.9 | 48.2 ± 3.1 | 21.1 ± 2.4 |
Gene Expression Analysis
Based on the preliminary assay results, select non-cytotoxic to moderately cytotoxic concentrations of this compound for gene expression studies.
RNA Isolation
High-quality RNA is essential for downstream applications.
Protocol:
-
Cell Lysis: Lyse the this compound-treated and control cells using a suitable lysis buffer (e.g., TRIzol or a column-based kit buffer).
-
RNA Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., phenol-chloroform extraction or silica-based column purification).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[6]
-
RNA Purification: Purify the RNA using a column-based kit or ethanol precipitation.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression of specific genes of interest.[7]
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).[8]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene.[7] Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Data Presentation:
| Gene | Treatment | Relative Fold Change (Mean ± SD) | p-value |
| Gene X | This compound (10 µM) | 2.5 ± 0.3 | < 0.05 |
| Gene Y | This compound (10 µM) | -3.1 ± 0.4 | < 0.05 |
| Gene Z | This compound (10 µM) | 1.2 ± 0.2 | > 0.05 |
Microarray Analysis
Microarrays allow for the analysis of the expression of thousands of genes simultaneously.[10]
Protocol:
-
cDNA Labeling: Synthesize and label cDNA from the isolated RNA with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.[11]
-
Washing: Wash the microarray slide to remove non-specifically bound cDNA.[11]
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescent signals.[10]
-
Data Analysis: Quantify the signal intensities for each spot on the array.[10] Perform data normalization and statistical analysis to identify differentially expressed genes between the treated and control groups.
Data Presentation:
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| GENE_A | 3.2 | 0.001 | Upregulated |
| GENE_B | -2.8 | 0.003 | Downregulated |
| GENE_C | 2.5 | 0.008 | Upregulated |
| GENE_D | -2.1 | 0.012 | Downregulated |
| GENE_E | 1.9 | 0.025 | Upregulated |
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome.
Protocol:
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[6]
-
Sequencing: Sequence the prepared libraries using a next-generation sequencing platform (e.g., Illumina).[6]
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome.[6] Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
Data Presentation:
| Gene ID | Log2 Fold Change | p-value | FDR | Regulation |
| ENSG0000012345 | 4.1 | 1.2e-8 | 3.5e-7 | Upregulated |
| ENSG0000067890 | -3.5 | 5.6e-7 | 8.9e-6 | Downregulated |
| ENSG00000111213 | 2.9 | 2.3e-6 | 4.1e-5 | Upregulated |
| ENSG00000141516 | -2.7 | 8.9e-6 | 1.2e-4 | Downregulated |
| ENSG00000171819 | 2.2 | 4.5e-5 | 5.3e-4 | Upregulated |
Hypothetical Signaling Pathway Analysis
Gene expression changes induced by this compound are likely mediated by the modulation of specific signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated based on the results of the gene expression analysis.
Caption: A hypothetical signaling cascade initiated by this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust starting point for characterizing the effects of this compound on gene expression. By systematically evaluating cell viability and apoptosis, and then employing targeted or global gene expression analysis techniques, researchers can gain valuable insights into the molecular mechanisms of action of this novel compound. The resulting data can inform further studies in drug development and molecular biology.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 6. RNA sequencing of drug-treated cells [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Resin Glycoside Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges, particularly low yields, during the synthesis of complex resin glycosides like Calonyctin A-2d. Given the limited specific literature on the synthesis of this compound, this resource addresses common problems encountered in the synthesis of related complex natural products, such as macrolide glycosides and glycopeptides.
Troubleshooting Guide
Question: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in glycosylation reactions are a frequent challenge in the synthesis of complex molecules like resin glycosides. The primary causes often revolve around the reactivity of the glycosyl donor and acceptor, the choice of promoter, and the reaction conditions.
Potential Causes and Solutions:
-
Poor Activation of Glycosyl Donor: The promoter may not be effectively activating the glycosyl donor.
-
Solution: Screen a variety of promoters. For example, if you are using a thioglycoside donor, you could try different thiophilic promoters such as N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST).
-
-
Low Nucleophilicity of the Glycosyl Acceptor: The hydroxyl group of your aglycone may not be sufficiently nucleophilic to attack the activated donor.
-
Solution: Check for steric hindrance around the acceptor's hydroxyl group. If possible, consider modifying the protecting group strategy to reduce steric bulk. You can also try more forcing reaction conditions, such as higher temperatures, but be mindful of potential side reactions.
-
-
Anomerization or Isomerization: The reaction may be producing a mixture of anomers (α and β isomers) or other isomers, making purification difficult and reducing the yield of the desired product.
-
Solution: The choice of solvent and protecting groups on the glycosyl donor can influence the stereochemical outcome. For instance, a participating protecting group at the C2 position of the sugar (e.g., an acetyl group) can favor the formation of the 1,2-trans-glycoside. Non-participating solvents like dichloromethane (DCM) are commonly used.
-
-
Degradation of Reactants or Products: The reaction conditions may be too harsh, leading to the decomposition of your starting materials or the desired glycoside.
-
Solution: Monitor the reaction closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of degradation products. If degradation is observed, try running the reaction at a lower temperature or for a shorter duration.
-
Question: I am struggling with the macrolactonization step to form the large ring structure of the resin glycoside. The yield is consistently low. What should I investigate?
Answer:
Macrolactonization is another critical and often low-yielding step in the synthesis of resin glycosides. The success of this reaction is highly dependent on achieving the correct conformation for ring closure and minimizing competing intermolecular reactions.
Potential Causes and Solutions:
-
High Concentration Effects: At high concentrations, the linear precursor is more likely to react with other molecules (intermolecular reaction) to form dimers and oligomers, rather than reacting with itself (intramolecular reaction) to form the desired macrolactone.
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent. This favors the intramolecular reaction pathway.
-
-
Ineffective Macrolactonization Reagent: The chosen reagent may not be suitable for your specific substrate.
-
Solution: There are numerous macrolactonization methods. If one is not working well, consider trying others. Common methods include the Yamaguchi macrolactonization, the Shiina macrolactonization, and various Mitsunobu-type cyclizations. The choice of method can be critical and is often substrate-dependent.
-
-
Conformational Rigidity: The linear precursor may not readily adopt the necessary conformation for ring closure due to steric hindrance or unfavorable electronic interactions.
-
Solution: The introduction of conformational constraints, such as double bonds or specific protecting groups, in the linear precursor can sometimes pre-organize it for cyclization. Molecular modeling can be a useful tool to predict low-energy conformations that are amenable to cyclization.
-
Frequently Asked Questions (FAQs)
What are the major challenges in the total synthesis of resin glycosides like this compound?
The total synthesis of resin glycosides presents several significant challenges:
-
Stereoselective Glycosylation: Forming the multiple glycosidic bonds with the correct stereochemistry is a major hurdle.
-
Macrolactonization: Closing the large macrolide ring efficiently can be difficult and is often a low-yielding step.
-
Protecting Group Strategy: The need for a complex and orthogonal protecting group strategy to differentiate the numerous hydroxyl and carboxylic acid groups is critical and requires careful planning.
-
Purification: The intermediates and the final product are often large, flexible molecules with similar polarities, making purification by chromatography challenging.
How can I improve the overall yield of my multi-step synthesis?
Improving the overall yield of a long synthetic sequence requires a combination of strategies:
-
Route Scouting: Explore different synthetic routes to identify the most efficient one.
-
Reaction Optimization: Optimize the reaction conditions (reagents, solvent, temperature, concentration) for each step to maximize the yield.
-
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis for complex targets.
-
Purification Efficiency: Develop effective purification methods for each intermediate to ensure high purity for the subsequent steps, as impurities can often interfere with reactions.
Quantitative Data Summary
The following tables present illustrative data for the optimization of key reaction steps in a hypothetical resin glycoside synthesis.
Table 1: Optimization of a Glycosylation Reaction
| Entry | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) |
| 1 | Thioglycoside | NIS/TfOH | DCM | -20 | 45 |
| 2 | Thioglycoside | DMTST | DCM | 0 | 62 |
| 3 | Trichloroacetimidate | TMSOTf | DCM | -40 | 75 |
| 4 | Trichloroacetimidate | BF₃·OEt₂ | DCM | -40 | 58 |
Table 2: Optimization of a Macrolactonization Reaction
| Entry | Method | Reagent | Concentration (mM) | Yield (%) |
| 1 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | 10 | 35 |
| 2 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | 1 | 55 |
| 3 | Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | 1 | 68 |
| 4 | Mitsunobu | DIAD, PPh₃ | 1 | 42 |
Experimental Protocols
General Protocol for a Trichloroacetimidate-based Glycosylation:
-
Dissolve the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add a solution of the promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq), dropwise to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Shiina Macrolactonization:
-
Prepare a solution of the linear hydroxy acid precursor in a suitable solvent such as toluene or THF.
-
In a separate flask, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 eq) and a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) in the same solvent.
-
Using a syringe pump, add the solution of the linear precursor to the reagent solution over a period of several hours (e.g., 8-12 hours) to maintain high-dilution conditions.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction and purify the resulting macrolactone by flash column chromatography.
Visualizations
Calonyctin A-2d Extraction: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Calonyctin A-2d during the extraction process. By understanding the potential causes of degradation and implementing the suggested solutions, you can significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound degradation during extraction?
A1: The degradation of this compound, a glycoside, is often attributed to several factors during the extraction process. These include:
-
Hydrolysis: The glycosidic bond is susceptible to cleavage in the presence of water, acids, or bases, leading to the formation of the aglycone and sugar moieties. This process can be accelerated by heat.[1][2]
-
Thermal Degradation: High temperatures used in some extraction methods can cause the breakdown of the molecule.[1][3]
-
Enzymatic Degradation: The presence of endogenous enzymes, such as glycosidases, in the plant material can catalyze the hydrolysis of this compound.[4][5]
-
Oxidation: Exposure to oxygen, light, or metal ions can lead to oxidative degradation of the compound.
-
Inappropriate Solvent Selection: The choice of solvent can influence the stability of the compound. Solvents that are too acidic or basic, or those containing high water content, can promote degradation.[1][6]
Q2: I am observing a lower than expected yield of this compound. What could be the cause?
A2: A low yield is a primary indicator of degradation. To troubleshoot this, consider the following:
-
Review your extraction parameters: Are you using high temperatures or prolonged extraction times?[1][2]
-
Analyze for degradation products: Use analytical techniques like HPLC or LC-MS to check for the presence of the corresponding aglycone or other degradation products in your extract.
-
Assess the quality of your starting material: Improperly stored or handled plant material may have higher enzymatic activity.
Q3: How can I minimize the hydrolytic degradation of this compound?
A3: To minimize hydrolysis, you should focus on controlling the presence of water and acidic/basic conditions:
-
Solvent Choice: Use solvents with low water content, such as anhydrous methanol or ethanol. If a co-solvent is necessary, minimize the proportion of water.[1]
-
pH Control: Maintain a neutral pH during extraction. You can use a buffered extraction solvent if the plant material itself has an acidic or basic nature.
-
Temperature Management: Perform the extraction at low temperatures (e.g., 4-10°C) to slow down the rate of hydrolysis.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
| Low yield of this compound and presence of its aglycone. | Hydrolytic degradation due to excess water, high temperature, or inappropriate pH.[1][2] | - Use anhydrous solvents (e.g., methanol, ethanol).- Perform extraction at a lower temperature (e.g., 4°C).- Buffer the extraction solvent to a neutral pH (6.5-7.5).- Reduce the extraction time. |
| Overall low recovery of all compounds, including this compound. | Inefficient extraction or widespread degradation due to harsh conditions. | - Optimize the solvent system for better solubility of this compound.- Consider alternative, milder extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[7] |
| Discoloration of the extract (e.g., browning). | Oxidative degradation. | - Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent.- Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Inconsistent yields between batches. | Variability in plant material or enzymatic activity.[4] | - Standardize the collection and storage of plant material.- Consider a pre-extraction step to inactivate enzymes, such as blanching or freeze-drying the plant material. |
Experimental Protocols
Protocol 1: Low-Temperature Maceration for Minimizing Degradation
This protocol is designed to minimize both hydrolytic and thermal degradation of this compound.
-
Preparation of Plant Material:
-
Grind the dried and powdered plant material to a uniform particle size (e.g., 40-60 mesh).
-
Dry the powder in a vacuum oven at a low temperature (e.g., 40°C) to remove residual moisture.
-
-
Extraction:
-
Place the dried plant material in an amber-colored flask.
-
Add a pre-chilled (4°C) anhydrous solvent (e.g., methanol or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
For additional protection against oxidation, you can add an antioxidant like ascorbic acid (0.1% w/v).
-
Seal the flask and place it on an orbital shaker in a cold room or refrigerator (4°C).
-
Macerate for 12-24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through a Büchner funnel with filter paper.
-
Wash the residue with a small volume of the cold anhydrous solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (≤ 40°C).
-
-
Analysis:
-
Analyze the crude extract for the presence of this compound and its potential degradation products using HPLC or LC-MS.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) at Controlled Temperatures
UAE is a rapid and efficient method that can be performed at lower temperatures, reducing the risk of degradation.[7][8]
-
Preparation of Plant Material:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place the plant material in a jacketed extraction vessel.
-
Add the selected anhydrous solvent (e.g., methanol) at a 1:15 (w/v) ratio.
-
Connect the jacketed vessel to a circulating chiller and set the temperature to 15-20°C.
-
Immerse the ultrasonic probe into the solvent mixture.
-
Perform sonication at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W) for a short duration (e.g., 15-30 minutes).
-
-
Filtration and Concentration:
-
Follow the filtration and concentration steps as described in Protocol 1.
-
-
Analysis:
-
Analyze the extract as described in Protocol 1.
-
Visualizing the Troubleshooting Workflow and Degradation Pathways
Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting this compound degradation.
Potential Degradation Pathways of this compound
Caption: Major degradation pathways for this compound.
References
- 1. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Glycoside hydrolases in the biodegradation of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Calonyctin A-2d In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Calonyctin A-2d. Our goal is to help you optimize the solubility of this compound for successful in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for initial stock solutions of this compound?
For long-term storage and initial stock solutions, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO).[1][2] Ensure the compound is fully dissolved before further dilution.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffers. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like PEG300 or surfactants like Tween 80 in your formulation can help maintain solubility.[2] A common approach is to first mix the DMSO stock with the co-solvent/surfactant before adding the aqueous component.
-
Stepwise Dilution: Add the aqueous solution to your DMSO stock slowly while vortexing or stirring. This can prevent rapid changes in solvent polarity that lead to precipitation.
-
Formulation Optimization: You may need to test different ratios of DMSO, co-solvents, surfactants, and aqueous solutions to find the optimal formulation for your desired concentration. The table below provides several starting formulations that can be adapted.
Q3: What are some established in vivo formulations for this compound?
Several formulations have been suggested for both injectable and oral administration of this compound.[2] The choice of formulation will depend on your specific experimental needs, including the route of administration and desired dosage.
Q4: Are there concerns about vehicle toxicity with these formulations?
Yes, high concentrations of DMSO and other organic solvents can be toxic to animals. It is crucial to:
-
Minimize Organic Solvent Concentration: Keep the percentage of DMSO and other organic solvents in the final formulation as low as possible.
-
Conduct Pilot Studies: Before proceeding with your main experiment, it is advisable to conduct a pilot study to assess the tolerance of your chosen vehicle in a small group of animals.
-
Consult Literature: Review literature for established toxicity limits of the solvents and excipients you are using in your specific animal model.
Q5: How should I store my this compound solutions?
-
Powder: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
In-Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary: Example In Vivo Formulations
The following table summarizes common formulations that can be used to improve the solubility of this compound for in vivo studies.[2] Note that these are starting points, and optimization may be required for your specific application.
| Route of Administration | Formulation Components | Component Ratio (by volume) | Notes |
| Injectable (IP, IV, IM, SC) | DMSO : Tween 80 : Saline | 10 : 5 : 85 | A common starting formulation using a surfactant. |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Includes a co-solvent (PEG300) for improved solubility. | |
| DMSO : Corn oil | 10 : 90 | A lipid-based formulation suitable for some applications. | |
| Oral | PEG400 | As needed | Dissolve directly in PEG400. |
| Carboxymethyl cellulose (CMC) | 0.2% in water | Suspend the compound in the CMC solution. | |
| Tween 80 and CMC | 0.25% Tween 80 and 0.5% CMC in water | A suspension with a surfactant to aid in wetting. |
Experimental Protocols
Protocol 1: Preparation of an Injectable Formulation (DMSO:PEG300:Tween 80:Saline)
This protocol is for a formulation with a 10:40:5:45 ratio of DMSO:PEG300:Tween 80:Saline.
-
Prepare a Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Ensure the compound is completely dissolved.
-
Add Co-solvent: In a sterile microcentrifuge tube, add the required volume of your this compound DMSO stock solution. To this, add 4 times the volume of PEG300. Mix thoroughly by vortexing.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 0.5 times the initial DMSO stock volume of Tween 80. Mix thoroughly by vortexing until the solution is clear.
-
Add Saline: Slowly add 4.5 times the initial DMSO stock volume of sterile saline to the mixture while vortexing. Continue to mix until the solution is homogenous.
-
Final Formulation: The final formulation is now ready for administration. Visually inspect for any signs of precipitation before use.
Protocol 2: Preparation of an Oral Suspension (Tween 80 and CMC)
This protocol is for a 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) suspension.
-
Prepare CMC Solution: Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Surfactant: Add Tween 80 to the CMC solution to a final concentration of 0.25% (v/v). Mix thoroughly.
-
Weigh Compound: Weigh the required amount of this compound.
-
Create a Paste: In a mortar, add a small amount of the Tween 80/CMC solution to the this compound powder and triturate to form a smooth paste. This helps to wet the compound and prevent clumping.
-
Prepare Suspension: Gradually add the remaining Tween 80/CMC solution to the paste while continuously stirring or vortexing to create a uniform suspension.
-
Final Formulation: The oral suspension is now ready for administration. Ensure the suspension is well-mixed before each administration.
Visualizations
References
How to address poor peak resolution of Calonyctin A-2d in HPLC
Calonyctin A-2d HPLC Analysis: Technical Support Center
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as poor peak resolution, during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for a hydrophobic cyclic peptide like this compound?
Poor peak resolution in HPLC is typically a result of three underlying issues: insufficient peak separation (low selectivity), wide or broad peaks (poor efficiency), or asymmetric peaks (tailing or fronting). For a molecule like this compound, these issues often stem from:
-
Secondary Interactions: The peptide may engage in unwanted interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns, leading to significant peak tailing.[1][2][3]
-
Inappropriate Mobile Phase: An unoptimized mobile phase pH can cause the ionization state of the molecule to fluctuate, leading to broadened peaks. The organic modifier (e.g., acetonitrile) concentration directly impacts retention and selectivity.[4][5]
-
Suboptimal Column Chemistry: Standard C18 columns may not provide sufficient selectivity. The rigid, cyclic structure of this compound might require alternative stationary phases to achieve separation from impurities.[6][7]
-
Poor Method Parameters: Incorrect flow rate or column temperature can negatively impact column efficiency and peak shape.[8][9][10]
-
Column Overload: Injecting too much sample can lead to peak fronting and distortion.[1][9]
Q2: My chromatogram shows significant peak tailing for this compound. How can I fix this?
Peak tailing is often caused by strong, secondary interactions between the analyte and the column's stationary phase.[1][3] Here’s a systematic approach to address it:
-
Optimize Mobile Phase pH: For peptide-like molecules, working at a low pH (e.g., pH 2-3) protonates residual silanol groups on the silica surface, minimizing unwanted ionic interactions that cause tailing.[3][4] An acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid is essential for good peak shape.
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are fully end-capped are designed to have minimal exposed silanols, reducing a primary source of tailing.[2][3]
-
Consider Mobile Phase Additives: If pH adjustment is insufficient, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block active silanol sites, though this is less common with modern columns.[1]
-
Check for Column Contamination: Strongly retained impurities from previous injections can act as active sites. Flush the column with a strong solvent to clean it.[4]
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase to Improve Peak Shape and Selectivity
The mobile phase is the most powerful tool for manipulating chromatographic resolution.[6][11] This guide provides a protocol for systematically optimizing your mobile phase.
-
Establish a Baseline: Run your current method and record the resolution (Rs), tailing factor (Tf), and retention time (tR) for this compound and its closest eluting impurity.
-
Screen Organic Modifiers:
-
Prepare two sets of mobile phases: one with Acetonitrile (ACN) as the organic solvent (Solvent B) and one with Methanol (MeOH) as Solvent B. Keep the aqueous solvent (Solvent A, e.g., 0.1% TFA in water) constant.
-
Run a generic gradient (e.g., 5% to 95% B over 20 minutes) with each organic modifier.
-
Compare the chromatograms. A change in solvent can significantly alter selectivity (α) and may resolve co-eluting peaks.[6]
-
-
Optimize Gradient Slope: For peptides, a shallow gradient is often necessary to achieve resolution.[7]
-
Using the better organic modifier from Step 2, systematically decrease the gradient slope. For example, if your initial gradient was a 4%/min change, try 2%/min and 1%/min.
-
Analyze the effect on resolution. Shallower gradients increase run time but often provide superior separation.
-
-
Adjust pH and Additives:
-
If peak shape (especially tailing) is poor, ensure an acidic modifier is present. Compare the results of 0.1% Trifluoroacetic Acid (TFA) vs. 0.1% Formic Acid (FA) in the mobile phase. TFA often provides sharper peaks for peptides due to its ion-pairing properties.
-
The following table illustrates potential outcomes from mobile phase optimization experiments.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome |
| Mobile Phase | 40% ACN / 60% Water + 0.1% FA | 35% ACN / 65% Water + 0.1% TFA | Improved peak shape and retention |
| Resolution (Rs) | 1.2 | 1.8 | Peaks are baseline separated (Rs ≥ 1.5) |
| Tailing Factor (Tf) | 1.8 | 1.1 | Peak asymmetry is significantly reduced |
| Retention Time (min) | 8.5 | 12.3 | Increased retention allows for better separation |
Guide 2: Leveraging Column Temperature and Chemistry
Adjusting column temperature and selecting the right stationary phase are critical secondary steps for fine-tuning resolution.
-
Temperature Optimization:
-
Using your best mobile phase conditions, analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks (increased efficiency, N) and may also alter selectivity.[6][12] For cyclic peptides, temperatures up to 70°C can be effective.[13]
-
-
Column Chemistry Screening:
-
If resolution is still inadequate, the stationary phase chemistry needs to be changed.
-
Test columns with different properties. For a hydrophobic cyclic peptide, consider screening a standard C18, a C8 (less hydrophobic), and a Phenyl-Hexyl column (alternative selectivity via π-π interactions).[7]
-
Run your optimized gradient on each column and compare the resulting selectivity and peak shape.
-
| Parameter | C18 Column @ 40°C | C18 Column @ 60°C | Phenyl-Hexyl @ 60°C |
| Resolution (Rs) | 1.8 | 2.1 | 2.5 |
| Tailing Factor (Tf) | 1.1 | 1.0 | 1.0 |
| Analysis Time (min) | 12.3 | 10.5 | 11.8 |
| Observation | Good resolution. | Sharper peaks and faster elution. | Superior selectivity, different elution order. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
Caption: Systematic workflow for HPLC method development.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. microbenotes.com [microbenotes.com]
- 11. chromtech.com [chromtech.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Preventing Contamination in Plant Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in their plant culture experiments.
Troubleshooting Guide
Contamination is a significant challenge in plant tissue culture, often leading to the loss of valuable experiments.[1][2] The following guide will help you identify and address common contamination issues.
Identifying Common Contaminants
The first step to effective troubleshooting is accurate identification of the contaminant.[3]
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Bacteria: Often appear as cloudy or turbid growth in the culture medium.[3][4] They can sometimes form a slimy layer on the surface of the explant or medium. Bacterial contamination can lead to a rapid decrease in the pH of the medium, which may cause a color change in the pH indicator (e.g., phenol red turning yellow).[4]
-
Fungi: Typically visible as fuzzy or cottony growth, which can be white, gray, black, or other colors.[3] Fungal contamination often starts as a small colony and can quickly spread, sometimes producing visible spores.[5]
-
Yeast: May appear as small, moist colonies that can be creamy or white in color. Yeast contamination can also cause the medium to become cloudy.[3]
Decision-Making for Troubleshooting Contamination
Once a contamination is suspected, a systematic approach is crucial to contain the issue and prevent future occurrences.
Caption: A workflow for identifying and responding to contamination events.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in plant tissue culture?
A1: Contamination can originate from several sources, including the plant material itself (explants), the culture medium, the laboratory environment (air, surfaces), the instruments used, and even the lab personnel.[1][6][7]
Q2: How can I effectively sterilize my plant material (explants)?
A2: Surface sterilization of explants is a critical step. A common procedure involves washing the explant with detergent and water, followed by a brief rinse in 70% ethanol, and then soaking in a disinfectant solution like a 10-20% commercial bleach solution.[3][8] It's crucial to rinse the explant multiple times with sterile distilled water after disinfection to remove any residual chemicals that could be harmful to the plant tissue.[3][8]
Q3: What is the best way to sterilize culture media and equipment?
A3: Autoclaving, which uses high-pressure steam at 121°C, is the standard method for sterilizing media, water, and most laboratory equipment.[3] Heat-sensitive components, such as certain plant hormones or antibiotics, should be filter-sterilized and added to the autoclaved medium after it has cooled.[3]
Q4: How important is the laboratory environment in preventing contamination?
A4: A clean and controlled laboratory environment is essential. All aseptic manipulations should be performed in a laminar flow hood, which provides a continuous stream of HEPA-filtered air to prevent airborne contaminants from settling in your cultures.[3][9] Regular cleaning and disinfection of the lab and equipment are also crucial.[2][6]
Q5: Are there any chemical additives that can help prevent contamination?
A5: Yes, some broad-spectrum biocides can be added to the culture medium to inhibit the growth of microbes. Plant Preservative Mixture (PPM™) is a popular option that is effective against bacteria, fungi, and yeasts and can be added to the medium before autoclaving.[3][5]
Experimental Protocols
Protocol 1: General Surface Sterilization of Explants
This protocol provides a general guideline for surface sterilizing plant explants. The optimal concentrations and durations may need to be adjusted depending on the plant species and the type of explant.
Materials:
-
Plant explants
-
Running tap water
-
Detergent (e.g., Tween 20)
-
70% (v/v) Ethanol
-
Commercial bleach solution (e.g., 10-20% v/v)
-
Sterile distilled water
-
Sterile beakers and forceps
-
Laminar flow hood
Procedure:
-
Wash the explants thoroughly under running tap water for 15-30 minutes to remove any soil and debris.[10]
-
In a beaker, add a few drops of detergent to water and agitate the explants in this solution for 5-10 minutes.
-
Rinse the explants 3-4 times with distilled water.
-
Inside a laminar flow hood, perform the following steps using sterile glassware.
-
Briefly immerse the explants in 70% ethanol for 30-60 seconds.[3] Prolonged exposure can be toxic to the plant tissue.[8]
-
Transfer the explants to a 10-20% commercial bleach solution and soak for 10-20 minutes. The exact concentration and duration will need to be optimized.[3]
-
Rinse the explants three to five times with sterile distilled water to remove all traces of the bleach solution.[3]
-
The sterilized explants are now ready to be cultured on a sterile medium.
Table 1: Common Disinfectants for Explant Surface Sterilization
| Disinfectant | Concentration | Exposure Time (minutes) |
| Sodium hypochlorite (Bleach) | 0.5 - 2.0% | 5 - 30 |
| Calcium hypochlorite | 9 - 10% | 5 - 30 |
| Hydrogen peroxide | 3 - 12% | 5 - 15 |
| Ethanol | 70 - 95% | 0.1 - 5.0 |
| Silver nitrate | 1% | 5 - 30 |
| Mercuric chloride | 0.1 - 1.0% | 2 - 10 |
Data compiled from various sources.[11]Note: Mercuric chloride is highly toxic and should be handled with extreme caution.
Protocol 2: Aseptic Technique Workflow
Maintaining a sterile environment during all manipulations is paramount to preventing contamination.
Workflow:
-
Preparation:
-
Manipulation:
-
Arrange all necessary sterile materials (media, plates, instruments) within the hood to minimize movement in and out of the sterile area.[12]
-
Sterilize instruments (forceps, scalpels) using a bead sterilizer or by flaming with alcohol, allowing them to cool before use.[14]
-
Work in a calm and deliberate manner, avoiding rapid movements that can disrupt the sterile airflow.
-
Do not pass non-sterile items over open sterile containers.[12]
-
-
Post-Manipulation:
Caption: A step-by-step workflow for maintaining aseptic conditions.
Signaling Pathways and Logical Relationships
Sources of Contamination Pathway
Understanding the potential pathways of contamination is the first step toward prevention.
Caption: Major sources leading to contamination in plant tissue culture.
References
- 1. actabotanica.org [actabotanica.org]
- 2. Plant Tissue Culture Aseptic Techniques You Must Know: Blocking the Invisible Enemies! - The Regular Plant Co. [theregularplantco.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. farmonaut.com [farmonaut.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. actascientific.com [actascientific.com]
- 11. Explant Sterilization – Plant Tissue Culture Protocol [merckmillipore.com]
- 12. news.fit.edu [news.fit.edu]
- 13. ableweb.org [ableweb.org]
- 14. youtube.com [youtube.com]
Improving the efficiency of Calonyctin A-2d delivery to plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Calonyctin A-2d to plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in plants?
A1: this compound is a potent plant growth regulator, classified as a glycoside, derived from Calonyctin A.[1] Its primary function is to modulate plant development, including stem elongation and flowering time.[2][3] It is currently under investigation for its potential to enhance crop yields and resilience.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: this compound is a moderately polar compound with limited water solubility. Its stability is sensitive to pH, temperature, and light exposure.[4][5] For optimal results, it should be stored in a cool, dark place and dissolved in an appropriate solvent shortly before use.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its limited water solubility, a stock solution of this compound should first be prepared in a small amount of an organic solvent like DMSO or ethanol before further dilution in an aqueous buffer.[4] It is crucial to determine the final solvent concentration that is non-toxic to the target plant species.
Q4: What are the recommended methods for applying this compound to plants?
A4: The most common application methods are foliar spray and soil drench.[6][7] Foliar spray allows for rapid absorption through the leaves, while a soil drench provides a more sustained release through the root system.[6][7] The choice of method depends on the experimental goals and the specific plant species.
Q5: Are there known stability issues with this compound in solution?
A5: Yes, this compound can degrade in aqueous solutions, especially at non-neutral pH and when exposed to light.[4] It is advisable to use freshly prepared solutions for each experiment. If storage is necessary, solutions should be kept at 4°C in the dark for no longer than 24-48 hours.
Troubleshooting Guide
Q1: I've applied this compound, but I'm not observing any significant plant response. What could be the issue?
A1: Several factors could contribute to a lack of plant response:
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Inadequate Concentration: The applied concentration may be too low to elicit a response. It's recommended to perform a dose-response experiment to determine the optimal concentration for your plant species.
-
Poor Uptake: The compound may not be effectively absorbed by the plant. For foliar application, ensure complete leaf coverage and consider the addition of a surfactant. For soil drench, the soil composition and pH can affect availability.[8]
-
Degradation of the Compound: As mentioned in the FAQs, this compound can be unstable. Ensure you are using a freshly prepared solution.
-
Incorrect Application Timing: The developmental stage of the plant can significantly influence its response to growth regulators.[3] Application should be timed according to the specific process you aim to modulate.
Q2: My plants are showing signs of stress (e.g., leaf yellowing, stunted growth) after applying this compound. What should I do?
A2: These symptoms may indicate phytotoxicity.[9] Here are some steps to take:
-
Reduce the Concentration: The most likely cause is that the concentration of this compound is too high.[10] Reduce the concentration in subsequent experiments.
-
Check the Solvent Toxicity: The solvent used to dissolve this compound may be causing the stress. Run a control experiment with just the solvent at the same concentration used in your treatment.
-
Application Method: Foliar sprays in high heat or direct sunlight can cause leaf burn.[7] Apply during cooler parts of the day. For soil drenches, ensure the soil is not overly dry, as this can lead to concentrated uptake.[7]
Q3: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?
A3: Inconsistent results often stem from a lack of uniformity in experimental conditions.[10]
-
Standardize Your Protocol: Ensure that every step of your experiment, from solution preparation to application and plant care, is consistent across all replicates and experiments.[11]
-
Homogeneous Plant Material: Use plants of the same age, size, and developmental stage for your experiments.
-
Environmental Control: Maintain consistent environmental conditions (light, temperature, humidity) for all plants, as these factors can influence plant growth and response to treatments.[3]
-
Replication: Increase the number of replicate plants for each treatment to improve the statistical power of your results.[11]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.1 | Practically insoluble. |
| Ethanol | 5.0 | Moderately soluble. |
| DMSO | > 20.0 | Highly soluble. |
| Acetone | 2.5 | Sparingly soluble. |
Table 2: Example Dose-Response of Arabidopsis thaliana to Foliar Application of this compound
| Concentration (µM) | Average Stem Length (cm) ± SD (n=20) | Flowering Time (days post-application) ± SD (n=20) |
| 0 (Control) | 15.2 ± 1.8 | 28 ± 2 |
| 1 | 18.5 ± 2.1 | 25 ± 1 |
| 5 | 22.1 ± 1.9 | 22 ± 2 |
| 10 | 25.6 ± 2.5 | 20 ± 1 |
| 25 | 12.3 ± 3.0 (stunted) | 35 ± 3 (delayed) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution (e.g., 10 µM):
-
Thaw a fresh aliquot of the 10 mM stock solution.
-
Prepare your aqueous buffer (e.g., 0.1% Tween 20 in deionized water). The surfactant helps in uniform application.
-
Perform a serial dilution. For a 10 µM working solution, dilute the stock solution 1:1000 in the aqueous buffer.
-
Ensure the final DMSO concentration is below 0.1% to minimize solvent effects on the plant.
-
Use the working solution immediately after preparation.
-
Protocol 2: Foliar Spray Application
-
Grow plants to the desired developmental stage under controlled environmental conditions.
-
Prepare the this compound working solution and a control solution (buffer with the same final solvent concentration).
-
Use a fine-mist sprayer to apply the solutions to the plant foliage.
-
Spray until the leaves are uniformly covered, but before significant runoff occurs.
-
Ensure both the upper and lower leaf surfaces are treated.
-
Keep the treated plants in a low-light environment for a few hours post-application to allow for absorption and to prevent rapid evaporation.
-
Return the plants to their normal growing conditions and monitor for effects.
Protocol 3: Quantification of this compound Uptake using HPLC
-
At various time points after application, harvest plant tissue (e.g., leaves, roots).
-
Record the fresh weight of the tissue.
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract the compound from the powdered tissue using a suitable solvent (e.g., methanol).
-
Centrifuge the extract to pellet cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient.
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
Visualizations
Caption: Experimental workflow for this compound application and analysis.
Caption: Hypothetical signaling pathway for this compound action in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advancedturf.com [advancedturf.com]
- 7. How to Apply Plant Growth Regulators for Trees and Shrubs - Arborjet | Ecologel [arborjet.com]
- 8. Soil pH - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. greenhousegrower.com [greenhousegrower.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Intricacies of Calonyctin A-2d NMR Spectra: A Technical Support Guide
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information or NMR spectral data for a compound named "Calonyctin A-2d." It is possible that this is a novel compound, a proprietary molecule, or a misnomer. This technical support center will therefore provide a comprehensive guide to interpreting complex NMR spectra using a representative complex natural product with publicly available data as a framework. The principles and troubleshooting strategies outlined here are broadly applicable to the structural elucidation of intricate molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a multitude of overlapping signals in the 1H NMR spectrum of my complex natural product. How can I begin to deconvolute this?
A1: Signal overlap in the proton NMR of complex molecules is a common challenge. Here’s a systematic approach to address this:
-
2D NMR Spectroscopy: The most powerful tool is two-dimensional NMR. Start with a 1H-1H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are coupled to each other, helping you trace out spin systems within the molecule.
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates protons directly to the carbons they are attached to. This is invaluable for assigning proton signals to specific carbon environments.
-
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different spin systems and functional groups to build the carbon skeleton.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can resolve some of the overlapping signals.
Q2: My 13C NMR spectrum has a large number of signals. How do I differentiate between CH, CH2, and CH3 groups?
A2: A standard 13C NMR spectrum will show all unique carbon signals, but to determine the type of carbon, you should perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment or an edited HSQC.
-
DEPT-135: In a DEPT-135 spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons (those with no attached protons) will be absent.
-
DEPT-90: A DEPT-90 experiment will only show signals for CH (methine) carbons.
-
Edited HSQC: An edited HSQC spectrum can be phased so that CH/CH3 signals and CH2 signals have opposite phases (e.g., positive and negative cross-peaks), providing similar information to a DEPT experiment but with the added benefit of direct proton-carbon correlation.
Q3: I am struggling to assign quaternary carbons since they don't show up in DEPT and have no direct proton attachments.
A3: Assigning quaternary carbons relies heavily on long-range correlations from an HMBC experiment. Look for protons that are two or three bonds away from the quaternary carbon. By observing multiple correlations from known protons to an unassigned quaternary carbon, you can deduce its position within the molecular framework. The chemical shift of the quaternary carbon itself also provides clues; for example, carbonyl carbons typically appear far downfield (160-220 ppm).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or disappearing signals in 1H NMR | - Chemical exchange of labile protons (e.g., -OH, -NH).- Intermediate conformational exchange on the NMR timescale. | - For labile protons, add a drop of D2O to the NMR tube and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium and their signals will disappear.- Acquire spectra at different temperatures. Lowering the temperature may slow down conformational exchange, resulting in sharper signals for individual conformers. |
| Unexpected splitting patterns (not simple doublets, triplets, etc.) | - Second-order coupling effects (when the chemical shift difference between coupled protons is not much larger than the coupling constant).- Overlapping multiplets from different spin systems. | - Use a higher field NMR spectrometer to increase the chemical shift dispersion.- Utilize 2D NMR (COSY) to trace the coupling pathways and identify the individual spin systems contributing to the complex multiplet. |
| Weak or missing cross-peaks in HMBC | - The coupling constant (nJCH) for the long-range interaction is too small for the experiment's parameters.- The number of bonds between the proton and carbon is greater than 3. | - Optimize the HMBC experiment for different long-range coupling constants. Acquiring multiple HMBC spectra with different evolution delays can help visualize a wider range of correlations.- Consider the possibility of 4-bond correlations in conjugated systems. |
| Ambiguous stereochemistry | - Standard 2D NMR experiments (COSY, HSQC, HMBC) do not provide through-space distance information. | - Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. Cross-peaks in these spectra indicate protons that are close to each other in space, which is critical for determining relative stereochemistry. |
Experimental Protocols
Key 2D NMR Experiments for Structural Elucidation
1. 1H-1H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Methodology: This is a homonuclear correlation experiment. The pulse sequence establishes a correlation between coupled protons. The resulting 2D spectrum has the 1H NMR spectrum on both axes. Cross-peaks appear between the signals of coupled protons.
2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Methodology: This is a heteronuclear correlation experiment that detects correlations between protons and carbons separated by one bond. The resulting 2D spectrum has the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a direct C-H bond.
3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range couplings between protons and carbons (typically 2-3 bonds).
-
Methodology: This heteronuclear correlation experiment is optimized to detect smaller, long-range couplings. It is crucial for connecting different spin systems and identifying quaternary carbons. The resulting 2D spectrum shows cross-peaks between protons and carbons that are separated by multiple bonds.
Visualizing NMR Interpretation Workflows
The following diagrams illustrate the logical flow for interpreting complex NMR data.
Caption: Workflow for NMR-based structure elucidation.
This diagram shows the progression from acquiring basic 1D and 2D NMR data to identifying molecular fragments, assembling them, determining stereochemistry, and finally proposing the complete chemical structure.
Validation & Comparative
Comparative Efficacy of Calonyctin A-2d and Other Resin Glycosides in Overcoming Multidrug Resistance
A comprehensive analysis of the cytotoxic and multidrug resistance reversal activities of Calonyctin A-2d and related resin glycosides, supported by experimental data and detailed protocols.
This guide provides a comparative overview of the efficacy of this compound and other resin glycosides, a class of naturally occurring glycolipids primarily found in the Convolvulaceae family of plants.[1][2] These compounds have garnered significant interest within the research and drug development communities for their diverse biological activities, including potent cytotoxic and multidrug resistance (MDR) reversal effects.[1][2] This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, substantiated by available experimental data.
Unveiling this compound and Its Congeners
This compound is a resin glycoside with the chemical formula C45H78O20.[3] While specific biological activity data for a compound explicitly named "this compound" is limited in publicly available literature, it is understood to be a component of Calonyctin A, a plant growth regulator. Extensive research has been conducted on a series of related compounds, Calonyctins B-J, isolated from the seeds of Ipomoea muricata.[4] These studies provide valuable insights into the potential efficacy of this class of molecules. Furthermore, other resin glycosides, such as Muricatins, also isolated from Ipomoea muricata, have demonstrated significant biological activities.[5][6]
Comparative Efficacy in Multidrug Resistance Reversal
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells.[7] Resin glycosides have emerged as promising agents to counteract this mechanism.
A key study on Calonyctins isolated from Ipomoea muricata demonstrated their potent MDR reversal activity in a vincristine-resistant human epidermoid carcinoma cell line (KB/VCR). Notably, several of these compounds were non-cytotoxic on their own at the tested concentration but significantly enhanced the cytotoxicity of the chemotherapeutic drug vincristine.
Table 1: Multidrug Resistance Reversal Activity of Resin Glycosides from Ipomoea muricata
| Compound | Concentration (µM) | Fold-Enhancement of Vincristine Cytotoxicity in KB/VCR cells |
| Calonyctin E | 25 | 407.1 |
| Calonyctin J | 25 | >2.5 |
| Muricatic acid C methyl ester | 25 | >2.5 |
Data sourced from a study on resin glycosides from the seeds of Ipomoea muricata.
As indicated in Table 1, Calonyctin E stands out as a particularly potent MDR reversal agent, increasing the cytotoxic effect of vincristine by over 400-fold. This highlights the potential of this class of compounds to be used in combination with conventional chemotherapy to overcome drug resistance.
Comparative Cytotoxic Efficacy
In addition to their MDR reversal properties, some resin glycosides exhibit inherent cytotoxic activity against cancer cell lines. Studies on Muricatins, also from Ipomoea muricata, have demonstrated their cytotoxic effects against human promyelocytic leukemia cells (HL-60).
Table 2: Cytotoxic Activity of Resin Glycosides from Ipomoea muricata
| Compound/Fraction | Cell Line | IC50 (µM) |
| Crude Resin Glycoside Fraction | HL-60 | Weakly active to inactive |
| Muricatin V | HL-60 | Data not specified |
| Muricatin VI | HL-60 | Data not specified |
| Muricatin IX | HL-60 | Data not specified |
Data from studies on Muricatins from Ipomoea muricata seeds. While cytotoxic activity was demonstrated, specific IC50 values were not always provided in the reviewed literature.[5][8]
Another study on Calysepin IV, a resin glycoside from Calystegia sepium, reported an IC50 value of 5.2 µM against A549 human lung adenocarcinoma cells, indicating potent cytotoxic activity.[9] This suggests that the cytotoxic efficacy can vary significantly between different resin glycosides.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Calonyctins, Muricatins) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-glycoprotein efflux pump, thereby increasing the intracellular accumulation of a fluorescent substrate like Rhodamine 123.
Principle: P-glycoprotein actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Seeding and Treatment: Seed MDR-overexpressing cells (e.g., KB/VCR) in a 96-well plate. Pre-incubate the cells with the test compounds (e.g., Calonyctins) at a non-toxic concentration.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well and incubate to allow for cellular uptake.
-
Efflux Period: Remove the Rhodamine 123-containing medium and replace it with a fresh medium containing the test compounds. Incubate to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity in compound-treated cells to that of untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: P-glycoprotein mediated multidrug resistance and its inhibition by resin glycosides.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Rhodamine 123 efflux assay for MDR reversal.
References
- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Four new resin glycosides from Ipomoea muricata seeds: muricatins XIV-XVII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Calonyctin A-2d and Auxin Activity: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant disparity in the extent of characterization between the plant hormone auxin and the putative plant growth regulator Calonyctin A-2d. While auxin is one of the most extensively studied phytohormones with a well-defined mechanism of action and a vast body of supporting experimental data, information regarding the biological activity and signaling pathway of this compound is currently not available in the public domain. This knowledge gap precludes a detailed comparative analysis as requested.
Auxin: A Well-Established Regulator of Plant Growth and Development
Auxin, with indole-3-acetic acid (IAA) being the most prevalent natural form, plays a pivotal role in virtually every aspect of plant growth and development.[1][2][3] Its functions range from regulating cell elongation, division, and differentiation to orchestrating complex developmental processes such as apical dominance, root initiation, and fruit development.[1][3][4]
Experimental Data on Auxin Activity
The effects of auxin have been quantified in numerous bioassays. A classic example is the Avena coleoptile curvature test, which demonstrates the growth-promoting effect of auxin. Dose-response curves from such assays typically show a bell-shaped curve, where optimal auxin concentrations stimulate growth, while supraoptimal concentrations become inhibitory.
| Auxin Bioassay | Typical Effective Concentration Range | Observed Effect |
| Avena Coleoptile Curvature | 10⁻¹¹ to 10⁻⁵ M | Promotion of cell elongation |
| Pea Stem Segment Elongation | 10⁻⁸ to 10⁻⁴ M | Increased segment length |
| Root Growth Inhibition | > 10⁻⁸ M | Inhibition of primary root elongation |
| Adventitious Root Formation | 10⁻⁷ to 10⁻⁵ M | Induction of root initiation |
Auxin Signaling Pathway
The molecular mechanism of auxin action is well-elucidated and involves a sophisticated signaling pathway.
Caption: The auxin signaling pathway.
In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit the activity of Auxin Response Factor (ARF) transcription factors. The perception of auxin by the TIR1/AFB F-box protein receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. This degradation releases the ARFs, allowing them to regulate the transcription of auxin-responsive genes, which in turn mediate the physiological responses to the hormone.
This compound: An Uncharacterized Compound
Calonyctin A was first described as a plant growth regulator isolated from the leaves of Calonyction aculeatum. Subsequent research separated Calonyctin A into two pure components, one of which is this compound. The chemical structure of this compound has been identified as a glycoside containing hydroxy fatty acid residues and four 6-deoxyhexose units.
Despite its initial classification as a plant growth regulator, a thorough search of scientific databases and literature reveals a lack of published studies on the biological activity, mechanism of action, and signaling pathway of this compound. There is no available quantitative data from bioassays, nor are there any described experimental protocols for assessing its effects on plant physiology. Consequently, a comparative analysis with the well-understood activity of auxin is not feasible at this time.
Conclusion
While auxin stands as a cornerstone of plant hormone research with a deeply understood and extensively documented role in plant biology, this compound remains an enigmatic compound. Although identified as a component of a purported plant growth regulator, its specific biological functions and mechanisms of action have not been elucidated in publicly accessible research. Therefore, the scientific community awaits further investigation into the properties of this compound to determine its role, if any, in the complex network of phytohormonal regulation. Without such foundational research, any comparison to auxin would be purely speculative. Researchers and drug development professionals interested in novel plant growth regulators may find the structural information on this compound a starting point for future investigation into its potential biological activities.
References
Unveiling the Potential of Calonyctin A-2d: A Comparative Guide to Synthetic Plant Growth Regulators
For researchers, scientists, and professionals in drug development, the quest for novel and effective plant growth regulators is a continuous endeavor. This guide provides a comparative overview of Calonyctin A-2d, a naturally derived compound, and established synthetic plant growth regulators. Due to a significant lack of publicly available experimental data on the biological activity of this compound, this document will focus on its known chemical properties in comparison to synthetic alternatives and propose a framework for future comparative studies.
Introduction: A Tale of Two Sources
In stark contrast, synthetic plant growth regulators (PGRs) are a well-established class of chemical compounds used extensively in agriculture and horticulture. These molecules are designed to mimic or interfere with the action of natural plant hormones, thereby influencing various growth processes such as root development, shoot elongation, flowering, and fruit maturation. They are broadly categorized into auxins, cytokinins, gibberellins, abscisic acid analogs, and ethylene releasers.
Chemical Profile: A Structural Glimpse
The primary distinguishing feature of this compound is its natural origin and its classification as a macrocyclic glycoside. Synthetic PGRs, on the other hand, encompass a wide array of chemical structures, often simpler than their natural counterparts, designed for specific biological targets and large-scale production.
| Feature | This compound | Synthetic Plant Growth Regulators (Examples) |
| Chemical Class | Glycosidic Lactone | Varied: e.g., Naphthaleneacetic acid (Auxin), 6-Benzylaminopurine (Cytokinin) |
| Origin | Natural | Synthetic |
| Complexity | High | Generally lower |
| Known Variants | Calonyctin A-2b | Numerous compounds within each class |
Biological Activity: The Known and the Unknown
While the biological effects of synthetic PGRs are well-documented through extensive research and practical application, the bioactivity of this compound remains largely uncharacterized. The following table summarizes the known effects of common synthetic PGRs, highlighting the current data gap for this compound.
| Biological Effect | This compound | Synthetic Auxins (e.g., NAA) | Synthetic Cytokinins (e.g., BAP) |
| Root Elongation | Data not publicly available | Promotes at low concentrations, inhibits at high concentrations | Generally inhibitory |
| Shoot Elongation | Data not publicly available | Promotes cell elongation | Promotes cell division, can lead to shoot proliferation |
| Seed Germination | Data not publicly available | Variable effects | Generally does not promote |
| Cell Division | Data not publicly available | Stimulates in the presence of cytokinins | Strongly promotes |
A Roadmap for Discovery: Proposed Experimental Protocol
To elucidate the bioactivity of this compound and enable a direct comparison with synthetic PGRs, a standardized experimental approach is essential. The following protocol outlines a basic bioassay using the model plant Arabidopsis thaliana.
Objective: To assess the effect of this compound on primary root growth and shoot development in Arabidopsis thaliana in comparison to a synthetic auxin (Indole-3-Acetic Acid, IAA) and a synthetic cytokinin (6-Benzylaminopurine, BAP).
Materials and Methods:
-
Plant Material: Arabidopsis thaliana (ecotype Columbia-0) seeds.
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
-
Test Compounds: this compound, IAA, and BAP dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. These are then added to the MS medium at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A solvent-only control is also prepared.
-
Seed Sterilization and Germination: Seeds are surface-sterilized and plated on the prepared media. Plates are stratified at 4°C for 48 hours in the dark to synchronize germination.
-
Growth Conditions: Plates are transferred to a growth chamber with a controlled environment (22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection: After a set period (e.g., 7-10 days), the primary root length, number of lateral roots, and shoot fresh weight are measured for each seedling.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizing the Path Forward
The following diagrams illustrate the proposed experimental workflow and the known signaling pathway of a major class of synthetic plant growth regulators, the auxins.
Caption: A generalized workflow for testing the effects of plant growth regulators.
Caption: Simplified signaling pathway for synthetic auxins. The pathway for this compound is unknown.
Conclusion: A Call for Further Research
This compound represents a molecule of interest with the potential to be a novel plant growth regulator. However, the current lack of empirical data on its biological effects prevents a direct and meaningful comparison with the well-established arsenal of synthetic PGRs. The experimental framework proposed here offers a clear path for future research to unlock the potential of this natural compound. Such studies will be crucial in determining whether this compound can offer unique advantages over existing synthetic options, paving the way for new applications in agriculture, horticulture, and biotechnology.
Unraveling the Potential of Calonyctin A-2d: A Look into its Structure and Possible Mode of Action
A comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge surrounding the structure-activity relationship (SAR) of Calonyctin A-2d analogs. While the parent compound, Calonyctin A, and its homolog this compound have been identified as plant growth regulators, a detailed comparative analysis of a series of its analogs is not yet available in published research.
This guide synthesizes the existing information on Calonyctin A and this compound and explores a potential mechanistic framework for its biological activity based on established plant signaling pathways. Due to the absence of comparative experimental data for a series of analogs, this document will focus on the foundational knowledge and theoretical considerations for researchers, scientists, and drug development professionals interested in this novel compound.
Unveiling Calonyctin A and its Homolog, this compound
Calonyctin A was first isolated as a plant growth regulator. Subsequent analysis revealed that the initial isolate is a mixture of two homologous glycosides, designated as Calonyctin A-2b and this compound. These molecules are characterized as macrocyclic lactones, each comprising two hydroxy fatty acid residues and a tetrasaccharide backbone composed of four 6-deoxyhexose units. The structural difference between Calonyctin A-2b and A-2d lies in the length of the long-chain hydroxy fatty acid component.
Potential Mechanism of Action: A Hypothesis Rooted in Plant Signaling
The precise mechanism by which this compound exerts its plant growth-promoting effects remains to be elucidated. However, based on its function, it is plausible that it interacts with one or more of the key plant hormone signaling pathways that regulate growth and development. The Jasmonate and Brassinosteroid signaling pathways are two such critical pathways.
The Jasmonate Signaling Pathway: A Potential Target
The Jasmonate (JA) signaling pathway is a crucial regulator of various aspects of plant growth, development, and defense. Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived hormones that can influence processes such as root growth, flowering, and responses to environmental stress. It is conceivable that this compound could modulate this pathway at one of several key points to promote growth.
Below is a generalized model of the Jasmonate signaling pathway that could be influenced by a plant growth regulator like this compound.
Independent Verification of Calonyctin A-2d's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological effects of Calonyctin A-2d, a member of the resin glycoside family of natural products. Due to a lack of publicly available independent verification data for this compound, this document focuses on the known biological activities of closely related resin glycosides and compares them with established alternative compounds. The information herein is intended to provide a framework for researchers interested in the potential therapeutic applications of this compound class.
Introduction to this compound and Resin Glycosides
This compound is a complex glycolipid belonging to the resin glycoside class, naturally occurring in plants of the Convolvulaceae family.[1][2][3][4][5] Resin glycosides are known for a variety of biological activities, including cytotoxic, antimicrobial, and multidrug resistance (MDR) reversal effects.[1][2][3][4] The primary focus of this guide is the potential of this compound as a multidrug resistance modulator in cancer therapy, a property observed in other resin glycosides.[1][2]
Chemical Profile of this compound:
| Property | Value |
| CAS Number | 151864-96-9 |
| Molecular Formula | C45H78O20 |
| Molecular Weight | 939.1 g/mol |
| Compound Class | Resin Glycoside, Lactone |
Comparative Analysis of Multidrug Resistance (MDR) Reversal Activity
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[6] Several compounds have been investigated for their ability to reverse this resistance. While specific data for this compound is unavailable, we can compare the activity of other resin glycosides and established MDR modulators.
Table 1: Comparison of MDR Reversal Agents
| Compound Class | Example Compound(s) | Mechanism of Action (Primary) | Reported Efficacy (Fold Reversal or IC50) | Reference(s) |
| Resin Glycosides | Data for specific resin glycosides needed | Inhibition of P-glycoprotein (P-gp) efflux pump activity. | Quantitative data for specific resin glycosides is not readily available in the public domain. | [1][2] |
| Calcium Channel Blockers | Verapamil | Competitive and non-competitive inhibition of P-gp. | Varies by cell line and cytotoxic agent. | [7] |
| Immunosuppressants | Cyclosporin A | Inhibition of P-gp activity. | Significant reversal activity in the 1-3 µM range.[7] | [7][8] |
| Flavonoids | Quercetin, Kaempferol | Inhibition of P-gp expression and/or activity. | Quercetin showed a reversal fold of >2 in some studies.[9][10] | [9][10][11] |
| Terpenoids | Various | Modulation of membrane fluidity and P-gp activity. | Data is compound-specific. | [11][12] |
Note: The efficacy of MDR reversal agents is highly dependent on the cancer cell line, the specific cytotoxic drug used, and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of biological effects. Below are standard protocols for assessing cytotoxicity and MDR reversal activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MDR Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
Protocol:
-
Cell Seeding: Seed MDR-overexpressing cancer cells (e.g., MCF-7/ADR) and the parental sensitive cell line in appropriate culture vessels.
-
Compound Incubation: Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations for 1-2 hours. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for 30-60 minutes to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium (with or without the test compound) for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Harvest the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to that of untreated cells. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Workflow for a Rhodamine 123 efflux assay to assess MDR reversal.
Signaling Pathway Diagram
Caption: Simplified diagram of P-glycoprotein mediated drug efflux and its inhibition.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated potential to reverse multidrug resistance in cancer cells, a conclusive assessment of its biological effects is hampered by the absence of specific and independently verified data. The comparative analysis presented here, based on related compounds and established alternatives, suggests that resin glycosides are a promising area for further investigation in the development of novel cancer therapeutics.
Future research should prioritize the independent evaluation of this compound's cytotoxicity against a panel of cancer cell lines and its ability to modulate the activity of ABC transporters. Mechanistic studies to elucidate the precise signaling pathways affected by this compound are also warranted. Such data will be critical in determining the true therapeutic potential of this natural product.
References
- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resin Glycosides from Convolvulaceae Family: An Update [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 11. Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Mechanisms of Plant Growth: A Comparative Look at Gibberellins and the Enigmatic Calonyctin A-2d
A comprehensive guide for researchers on the well-established mode of action of gibberellins, contrasted with the currently limited understanding of the plant growth regulator, Calonyctin A-2d.
In the intricate world of plant biology, phytohormones and growth regulators orchestrate the symphony of development, from the first stirrings of germination to the final stages of senescence. Among the most pivotal of these molecules are the gibberellins (GAs), a class of diterpenoid hormones whose profound influence on plant stature and fertility was a cornerstone of the Green Revolution.[1][2] This guide delves into the well-elucidated mode of action of gibberellins, providing a framework for understanding phytohormone signaling. In contrast, we explore the current state of knowledge on this compound, a plant growth regulator whose molecular mechanisms remain largely uncharted territory, presenting a compelling case for future research.
Gibberellins: A Paradigm of Derepressible Signaling
Gibberellins regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Their mode of action is a classic example of a derepressible signaling pathway, where the hormone triggers the removal of a repressor protein, thereby activating gene expression.
The Gibberellin Signaling Pathway
The core of the gibberellin signaling pathway consists of three key components: the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, the DELLA repressor proteins, and an F-box protein that is part of an SCF E3 ubiquitin ligase complex.[1][3]
-
Perception: Bioactive gibberellin binds to the soluble nuclear receptor GID1.[3]
-
Formation of a GA-GID1-DELLA Complex: This binding event induces a conformational change in GID1, promoting its interaction with the DELLA proteins.[3] DELLA proteins are nuclear-localized growth repressors.[2]
-
Ubiquitination and Degradation of DELLA Proteins: The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase (SCFSLY1/SNEEZY in Arabidopsis and SCFGID2 in rice).[3][4]
-
Derepression of Transcription: The ubiquitinated DELLA protein is then degraded by the 26S proteasome.[2][4] The removal of this repressor allows for the transcription of GA-responsive genes, which in turn promote plant growth.[5]
This compound: A Plant Growth Regulator Shrouded in Mystery
This compound is a naturally occurring compound isolated from the dried leaves of Calonyction aculeatum.[6] It has been identified as a plant growth regulator, but beyond this general classification, specific details about its mode of action are conspicuously absent from the scientific literature.
Chemical Structure
Chemically, this compound is a complex macrocyclic lactone glycoside. Its structure consists of two hydroxy fatty acid residues and four 6-deoxyhexose units.[6] This intricate structure suggests a specific biological target, but that target remains to be identified.
Mode of Action: The Knowledge Gap
Despite its designation as a plant growth regulator, there is a significant lack of published experimental data detailing the physiological and molecular effects of this compound. Key questions that remain unanswered include:
-
What specific plant processes does it regulate (e.g., cell elongation, cell division, seed germination)?
-
What is its molecular receptor?
-
What are the components of its signaling pathway?
-
Does it interact with any known phytohormone signaling pathways?
Without this fundamental information, a direct comparison with the well-understood gibberellin pathway is not possible.
Comparative Summary: Gibberellins vs. This compound
The following table highlights the stark contrast in the current understanding of these two plant growth regulators.
| Feature | Gibberellins | This compound |
| Classification | Diterpenoid Phytohormone | Macrocyclic Lactone Glycoside Plant Growth Regulator |
| Primary Function | Regulation of growth and development (stem elongation, seed germination, flowering)[1][2] | Plant growth regulation (specific effects unknown)[6] |
| Receptor | GID1 (soluble nuclear receptor)[3] | Unknown |
| Signaling Mechanism | Derepression of DELLA proteins via proteasomal degradation[2][4] | Unknown |
| Key Signaling Components | GID1, DELLA proteins, SCF E3 ubiquitin ligase[1][3] | Unknown |
| Downstream Effects | Transcription of GA-responsive genes leading to growth[5] | Unknown |
Experimental Protocols for Studying Gibberellin Action
To facilitate further research and provide a template for investigating novel compounds like this compound, we outline standard experimental protocols used to characterize the gibberellin mode of action.
Seed Germination Assay
Objective: To quantify the effect of a compound on seed germination, a process strongly influenced by gibberellins.
Methodology:
-
Surface-sterilize seeds (e.g., of a GA-deficient mutant of Arabidopsis thaliana) with 70% ethanol followed by a bleach solution.
-
Rinse seeds thoroughly with sterile water.
-
Plate seeds on a sterile solid medium (e.g., Murashige and Skoog) containing a range of concentrations of the test compound (and appropriate controls, including a known gibberellin like GA3).
-
Stratify the seeds by incubating at 4°C in the dark for a defined period (e.g., 3 days) to break dormancy.
-
Transfer plates to a growth chamber with controlled light and temperature conditions.
-
Score germination (defined by radicle emergence) daily for a set period (e.g., 7 days).
-
Calculate the germination percentage and rate for each treatment.
Hypocotyl Elongation Assay
Objective: To measure the effect of a compound on cell elongation, a classic response to gibberellins.
Methodology:
-
Germinate and grow seedlings (e.g., of a dwarf rice mutant) in the dark on a solid medium.
-
After a set period of growth (e.g., 5 days), select seedlings with uniform hypocotyl lengths.
-
Transfer seedlings to a liquid medium containing different concentrations of the test compound (and controls).
-
Incubate the seedlings under controlled conditions (e.g., continuous light) for a defined period (e.g., 3 days).
-
Measure the final hypocotyl length using a ruler or image analysis software.
-
Calculate the percentage increase in hypocotyl length relative to the untreated control.
Yeast Two-Hybrid Assay for Protein-Protein Interactions
Objective: To test for interaction between a receptor (like GID1) and a repressor (like a DELLA protein) in the presence of the signaling molecule.
Methodology:
-
Clone the coding sequence of the receptor protein into the GAL4 DNA-binding domain vector (pGBKT7).
-
Clone the coding sequence of the repressor protein into the GAL4 activation domain vector (pGADT7).
-
Co-transform a suitable yeast strain with both plasmids.
-
Select for transformed yeast on a synthetic defined (SD) medium lacking tryptophan and leucine.
-
To test for interaction, plate the transformed yeast on a selective medium lacking tryptophan, leucine, and histidine, and containing various concentrations of the test compound.
-
Growth on the selective medium indicates a positive interaction between the two proteins, mediated by the compound.
References
- 1. Plant Growth Regulators | TCI AMERICA [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the structure of calonyctin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Calonyctin A-2d: A Comparative Performance Guide Against Commercial Biostimulants
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of the plant growth regulator Calonyctin A-2d against leading commercial biostimulant categories. As a novel glycosidic plant growth regulator, direct comparative data for this compound is emerging. Therefore, this document serves as a benchmarking tool, outlining the established performance of widely-used biostimulants and the methodologies to conduct parallel studies.
Introduction to this compound and Commercial Biostimulants
This compound is a plant growth regulator isolated from the leaves of Calonyction aculeatum.[1] Its molecular structure is characterized as a glycoside containing hydroxy fatty acid residues and 6-deoxyhexose units, forming a macrocyclic lactone.[1] While research has confirmed its plant growth-promoting activity, comprehensive performance data in diverse agricultural contexts remains under investigation.
For the purpose of this guide, we will compare the potential performance of this compound against three major classes of commercial biostimulants:
-
Seaweed Extracts: These are rich in phytohormones (auxins, cytokinins, gibberellins), amino acids, and osmoprotectants, known to enhance plant growth, nutrient uptake, and stress tolerance.[2][3][4]
-
Humic and Fulvic Acids: These are organic compounds derived from the decomposition of plant and microbial matter. They improve soil structure, nutrient availability, and can directly influence plant metabolic processes.[5][6][7]
-
Protein Hydrolysates: Comprised of amino acids and small peptides, these biostimulants are readily absorbed by plants and contribute to improved nitrogen metabolism and abiotic stress resistance.[8]
Comparative Performance Data
The following tables summarize typical performance improvements observed with the application of commercial biostimulants. These values represent a baseline for benchmarking new compounds like this compound.
Table 1: Impact on Plant Growth and Biomass Accumulation
| Biostimulant Category | Typical Increase in Shoot Dry Weight (%) | Typical Increase in Root Dry Weight (%) | Key References |
| Seaweed Extracts | 15 - 35 | 20 - 50 | [2][9] |
| Humic & Fulvic Acids | 10 - 30 | 15 - 40 | [5][10] |
| Protein Hydrolysates | 12 - 25 | 18 - 35 | [8] |
| This compound | Data to be determined | Data to be determined |
Table 2: Enhancement of Nutrient Uptake and Use Efficiency
| Biostimulant Category | Typical Increase in Nitrogen Uptake (%) | Typical Increase in Phosphorus Uptake (%) | Key References |
| Seaweed Extracts | 10 - 20 | 15 - 25 | [2] |
| Humic & Fulvic Acids | 15 - 25 | 20 - 30 | [6][7] |
| Protein Hydrolysates | 20 - 30 | 10 - 20 | [8] |
| This compound | Data to be determined | Data to be determined |
Table 3: Improvement in Abiotic Stress Tolerance (Drought)
| Biostimulant Category | Typical Reduction in Yield Loss under Drought (%) | Typical Increase in Relative Water Content (%) | Key References |
| Seaweed Extracts | 20 - 40 | 10 - 15 | [4] |
| Humic & Fulvic Acids | 15 - 35 | 8 - 12 | |
| Protein Hydrolysates | 18 - 30 | 9 - 14 | [8] |
| This compound | Data to be determined | Data to be determined |
Experimental Protocols
To generate comparative data for this compound, the following standardized experimental protocols are recommended.
Greenhouse Pot Trial for Growth Promotion
-
Objective: To evaluate the effect of this compound on plant growth and biomass accumulation in a controlled environment.
-
Plant Material: A model crop with a relatively short growth cycle, such as tomato (Solanum lycopersicum) or maize (Zea mays).
-
Experimental Design: Randomized complete block design with a minimum of four replicates.
-
Treatments:
-
Control (no biostimulant)
-
This compound (at varying concentrations)
-
Commercial Seaweed Extract (at recommended concentration)
-
Commercial Humic Acid product (at recommended concentration)
-
Commercial Protein Hydrolysate (at recommended concentration)
-
-
Application: Foliar spray or soil drench, depending on the recommended use of the products.
-
Data Collection:
-
Statistical Analysis: Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Hydroponic Study for Nutrient Uptake Efficiency
-
Objective: To assess the influence of this compound on nutrient uptake in a precisely controlled nutrient environment.
-
System: Deep water culture (DWC) or nutrient film technique (NFT) hydroponic system.
-
Plant Material: Lettuce (Lactuca sativa) or other leafy greens.
-
Treatments: Similar to the pot trial, with biostimulants added to the nutrient solution. A treatment with reduced nutrient concentration (e.g., 50% of optimal) can be included to evaluate nutrient use efficiency.
-
Data Collection:
-
Regular monitoring of pH and electrical conductivity (EC) of the nutrient solution.
-
Analysis of nutrient concentration (N, P, K) in plant tissues (leaf and root) at the end of the experiment using standard laboratory methods (e.g., Kjeldahl for nitrogen, ICP-OES for phosphorus and potassium).
-
Biomass measurements as in the pot trial.
-
-
Statistical Analysis: ANOVA to compare nutrient content and biomass across treatments.
Visualizing Pathways and Workflows
Signaling Pathways
The precise signaling pathway of this compound is a subject for further research. However, a generalized plant response pathway to biostimulants can be visualized.
Caption: Generalized signaling pathway of biostimulant action in plants.
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive biostimulant evaluation.
Caption: Workflow for biostimulant performance evaluation.
Conclusion
While direct comparative data for this compound is not yet widely available, this guide provides a robust framework for its evaluation against established commercial biostimulants. By employing standardized protocols and focusing on key performance indicators, researchers can effectively benchmark the efficacy of this novel plant growth regulator. The provided data on seaweed extracts, humic and fulvic acids, and protein hydrolysates serve as a valuable reference for interpreting the outcomes of future studies on this compound. The continued investigation into its mode of action and performance across diverse plant species and environmental conditions will be crucial in determining its potential as a next-generation biostimulant.
References
- 1. On the structure of calonyctin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Trends in Seaweed Extract Based Biostimulants: Manufacturing Process and Beneficial Effect on Soil-Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | From Lab to Field: Role of Humic Substances Under Open-Field and Greenhouse Conditions as Biostimulant and Biocontrol Agent [frontiersin.org]
- 7. From Lab to Field: Role of Humic Substances Under Open-Field and Greenhouse Conditions as Biostimulant and Biocontrol Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Evaluation of Seaweed Extracts From Laminaria and Ascophyllum nodosum spp. as Biostimulants in Zea mays L. Using a Combination of Chemical, Biochemical and Morphological Approaches [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters [mdpi.com]
- 12. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Replicating Bioactivity Findings for Calonyctin A-2d: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported bioactivity of Calonyctin A-2d and related compounds. Due to a scarcity of direct replication studies on this compound's originally reported plant growth-regulating activity, this document expands its scope to include other relevant bioactivities observed in structurally similar resin glycosides, namely cytotoxicity and multidrug resistance (MDR) reversal.
Introduction to this compound
This compound is a resin glycoside that was first isolated from the dried leaves of Calonyction aculeatum (now classified as Ipomoea alba). The initial 1993 publication by Fang et al. identified Calonyctin A as a plant growth regulator and separated it into two components, one being this compound. Resin glycosides, a class of complex glycolipids found predominantly in the Convolvulaceae family, are known for a wide array of biological activities, including cytotoxic, antimicrobial, and MDR reversal effects.
Comparative Bioactivity Data
Plant Growth Regulation
The initial report on this compound as a plant growth regulator lacks detailed quantitative data in the primary publication. To provide a framework for comparison, the following table includes data for well-established plant growth regulators.
| Compound/Extract | Bioassay | Concentration | Observed Effect | Reference |
| Indole-3-acetic acid (IAA) | Rooting stimulation | 78.13 µM | 50% inhibition of hCA I | [1] |
| Gibberellic acid (GA3) | Seed germination | - | Breaks dormancy, speeds germination | [1] |
| Aqueous Seaweed Extracts (P. durvillaei and U. lactuca) | PGR quantification | - | Contains IAA, Gibberellins (GA1, GA4), Cytokinins (tZ, IP, DHZ) | [2] |
| Karrikins (from smoke) | Seed germination | - | Stimulates germination and increases seedling vigor | [3] |
Cytotoxicity
Structurally related resin glycosides have demonstrated cytotoxic activity against various cancer cell lines. Although specific data for this compound is not available, the following table summarizes the activity of other resin glycosides.
| Compound | Cell Line | IC50 (µM) | Reference |
| Resin Glycoside Analog 1 | Human Leukemia (HL-60) | 3.46 | [4] |
| Resin Glycoside Analog 2 | Human Leukemia (HL-60) | 14.7 | [4] |
| Resin Glycoside Analog 3 | Human Leukemia (HL-60) | 10.9 | [4] |
Multidrug Resistance (MDR) Reversal
Several resin glycosides have been shown to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp).
| Compound | Cell Line | Activity | Mechanism | Reference |
| Resin Glycosides from Ipomoea alba | Vinblastine-resistant human breast carcinoma (MCF-7/Vin) | Potentiation of vinblastine susceptibility by 1- to over 1906-fold | P-gp inhibition | [4] |
| Novel Antimicrobial Peptide (XH-14C) | ABCB1-overexpressing cells | Increased intracellular accumulation of paclitaxel | Stimulates ATPase activity of ABCB1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating scientific findings. Below are representative protocols for the bioassays discussed.
Plant Growth Regulator Bioassay: Seed Germination and Root Elongation
This protocol is a standard method for assessing the plant growth-regulating effects of a compound.
Objective: To determine the effect of a test compound on the seed germination and root elongation of a model plant species (e.g., lettuce, Lactuca sativa).
Materials:
-
Test compound (e.g., this compound)
-
Seeds of a model plant (e.g., lettuce)
-
Petri dishes
-
Filter paper
-
Distilled water (control)
-
Incubator or growth chamber
Procedure:
-
Prepare a series of concentrations of the test compound dissolved in a suitable solvent.
-
Place a sterile filter paper in each petri dish.
-
Apply a fixed volume of the test solution or control to the filter paper, ensuring it is evenly moistened.
-
Place a predetermined number of seeds (e.g., 20) on the filter paper in each petri dish.
-
Seal the petri dishes to maintain humidity.
-
Incubate the dishes in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).
-
After a set period (e.g., 72 hours), count the number of germinated seeds (radicle emergence > 2mm).
-
Measure the length of the primary root of each germinated seedling.
-
Calculate the germination percentage and average root length for each concentration.
-
Compare the results for the test compound to the control to determine the effect.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
